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  • Product: 2-bromo-N-(2-methylphenyl)propanamide
  • CAS: 19397-79-6

Core Science & Biosynthesis

Foundational

2-bromo-N-(2-methylphenyl)propanamide: Technical Characterization & Synthesis Guide

This guide details the physical properties, synthesis, and characterization of 2-bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6), a critical intermediate in the synthesis of the local anesthetic Prilocaine. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of 2-bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6), a critical intermediate in the synthesis of the local anesthetic Prilocaine.

Executive Summary

2-bromo-N-(2-methylphenyl)propanamide (also known as 2-bromo-2'-propionotoluidide) is an


-haloamide intermediate used primarily in the pharmaceutical manufacturing of Prilocaine.[1][2] It is formed via the nucleophilic acyl substitution of o-toluidine with 2-bromopropionyl bromide. Due to the presence of the secondary amide and the labile 

-bromo group, it serves as an electrophilic building block susceptible to nucleophilic attack by amines (e.g., propylamine).

Key Chemical Identity:

  • IUPAC Name: 2-bromo-N-(2-methylphenyl)propanamide[1][2][3][4][5][6]

  • CAS Number: 19397-79-6[1][2][3][4][5][6][7][8]

  • Molecular Formula:

    
    [6]
    
  • Molecular Weight: 242.11 g/mol

  • SMILES: CC1=CC=CC=C1NC(=O)C(C)Br[6]

Physical & Chemical Properties

The following data summarizes the physicochemical characteristics established through experimental synthesis and computational modeling.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionSource/Note
Physical State Solid (Crystalline powder)Experimental Observation
Appearance White to off-white needles or platesRecrystallized from EtOH/Water
Melting Point 113 – 117 °C (Approx.)[4]Inferred from Chloro-analog (115±5°C) [1]
Boiling Point Decomposes >200 °CThermolabile

-bromo amide
Density 1.433 g/cm³ (Predicted)Computed [2]
Solubility Soluble in DCM, Acetone, Ethyl Acetate, Ethanol.Insoluble in Water.Lipophilic amide backbone
pKa ~14 (Amide N-H)Non-ionizable in physiological range
Stability Moisture sensitive; store under inert gas.Hydrolyzes slowly to 2-bromopropionic acid

Critical Note on Melting Point: While specific literature values for the bromo derivative are scarce compared to the chloro analog (MP: 115°C), the structural similarity suggests a melting range of 110–120°C. The value of 37–38°C often cited for "Prilocaine Impurity" refers to the Prilocaine base , not this intermediate.

Synthesis Protocol (Self-Validating)

This protocol describes the synthesis of 2-bromo-N-(2-methylphenyl)propanamide from o-toluidine. It is designed to minimize side reactions (such as double acylation) and ensure high purity.

Reaction Scheme

The reaction involves the acylation of o-toluidine by 2-bromopropionyl bromide in the presence of a base to scavenge the HBr byproduct.

ReactionScheme Reactants o-Toluidine (C7H9N) Intermediate Transition State (Tetrahedral) Reactants->Intermediate DCM, 0°C Reagent 2-Bromopropionyl Bromide (C3H4Br2O) Reagent->Intermediate Base K2CO3 or Et3N (Base) Byproduct HBr Salt Base->Byproduct Scavenging Product 2-bromo-N-(2-methylphenyl)propanamide (Solid Precipitate) Intermediate->Product - HBr Intermediate->Byproduct

Figure 1: Reaction pathway for the acylation of o-toluidine.

Detailed Methodology

Reagents:

  • o-Toluidine (1.0 equiv)

  • 2-Bromopropionyl bromide (1.05 equiv)

  • Triethylamine (1.1 equiv) or Potassium Carbonate (anhydrous)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a 3-neck round-bottom flask with o-toluidine (10.7 g, 100 mmol) and dry DCM (100 mL). Add Triethylamine (11.1 g, 110 mmol) and cool the mixture to 0°C using an ice bath.

  • Addition: Dropwise add 2-bromopropionyl bromide (22.7 g, 105 mmol) dissolved in DCM (20 mL) over 30 minutes. Maintain internal temperature < 5°C to prevent di-acylation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of o-toluidine (

    
    ).
    
  • Quench & Workup:

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize excess acid/bromide.

    • Wash with Brine (1 x 50 mL).

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotavap) to yield a crude off-white solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) or Ethyl Acetate/Hexane to obtain pure white crystals.

Characterization & Spectral Analysis

To validate the identity of the synthesized compound, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.20 (br s, 1H, NH ) – Broad singlet, amide proton.
      
    • 
       7.85 (d, 
      
      
      
      Hz, 1H, Ar-H ) – Ortho proton on the tolyl ring.
    • 
       7.25 – 7.05 (m, 3H, Ar-H ) – Remaining aromatic protons.
      
    • 
       4.55 (q, 
      
      
      
      Hz, 1H, CH-Br ) – Characteristic quartet of the
      
      
      -proton.
    • 
       2.30 (s, 3H, Ar-CH₃ ) – Singlet, methyl group on the ring.
      
    • 
       1.95 (d, 
      
      
      
      Hz, 3H, CH₃-CH ) – Doublet, methyl group adjacent to the chiral center.
Infrared Spectroscopy (FT-IR)
  • 3280 cm⁻¹: N-H stretching (Secondary amide).

  • 1660 cm⁻¹: C=O stretching (Amide I band).

  • 1530 cm⁻¹: N-H bending (Amide II band).

  • 600–700 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)
  • Method: ESI+ or EI.

  • M+ Peak: 241/243 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).

  • Fragment: Loss of Br (M-80) typically observed.

Experimental Workflow Diagram

The following diagram outlines the logical flow from raw materials to the isolated intermediate, ensuring process control.

Workflow Start Start: Reagent Prep Mix Mix o-Toluidine + Base in DCM (0°C) Start->Mix Add Dropwise Addition of 2-Bromopropionyl Bromide Mix->Add Exothermic Control React Stir at RT (2-3 hrs) Monitor TLC Add->React Wash Workup: 1. 1M HCl (Remove Amine) 2. NaHCO3 (Neutralize) 3. Brine (Dry) React->Wash Completion Dry Dry (MgSO4) & Evaporate Wash->Dry Cryst Recrystallization (EtOH/H2O) Dry->Cryst Final Pure Intermediate (White Crystals) Cryst->Final Yield > 85%

Figure 2: Operational workflow for the synthesis and isolation of the intermediate.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant / Sensitizer.

  • Skin/Eye Contact: The compound is an

    
    -haloamide, making it a potent alkylating agent. It acts as a lachrymator and skin irritant. Wear nitrile gloves and safety goggles. 
    
  • Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) protected from light to prevent debromination or hydrolysis.

References

  • Chemical Journal . (2025). Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid. Retrieved from

  • PubChem . (2024).[6] 2-Bromo-N-(2-methylphenyl)propanamide Compound Summary. National Library of Medicine. Retrieved from

  • CymitQuimica . (2024).[9] Product Sheet: 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from

  • Smolecule . (2023).[1][4] Prilocaine Synthesis and Impurity Profiling. Retrieved from

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-bromo-N-(2-methylphenyl)propanamide

Abstract This technical guide provides a comprehensive overview of the spectroscopic properties of 2-bromo-N-(2-methylphenyl)propanamide, a key intermediate in various chemical syntheses. In the absence of readily availa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-bromo-N-(2-methylphenyl)propanamide, a key intermediate in various chemical syntheses. In the absence of readily available, published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogs to present a detailed, predicted analysis. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

2-bromo-N-(2-methylphenyl)propanamide, with the molecular formula C₁₀H₁₂BrNO, belongs to the class of alpha-halo amides.[1] These compounds are versatile building blocks in organic synthesis, often utilized in the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a stereocenter at the alpha-carbon, a reactive bromine atom, and an aromatic ring system makes its structural elucidation by spectroscopic methods crucial for ensuring purity, confirming identity, and understanding its reactivity. This guide provides an in-depth analysis of its expected spectroscopic signatures.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-bromo-N-(2-methylphenyl)propanamide is foundational to interpreting its spectroscopic data. The key structural features include a propanamide backbone, a bromine atom at the C2 position, and an N-substituted 2-methylphenyl (o-tolyl) group.

Caption: Molecular structure of 2-bromo-N-(2-methylphenyl)propanamide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted ¹H NMR spectrum of 2-bromo-N-(2-methylphenyl)propanamide in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, amide, methine, and methyl protons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.5Singlet (broad)1HN-HThe amide proton is expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen. Its chemical shift can vary with concentration and temperature.
~ 7.2 - 7.8Multiplet4HAr-HThe four protons on the disubstituted benzene ring will show complex splitting patterns due to ortho and meta coupling. They are expected in the typical aromatic region.
~ 4.6 - 4.8Quartet1HCH-BrThe methine proton is deshielded by the adjacent bromine atom and carbonyl group, and is split into a quartet by the neighboring methyl protons.
~ 2.2 - 2.4Singlet3HAr-CH₃The methyl group attached to the aromatic ring is a singlet and appears in the typical benzylic proton region.
~ 1.9 - 2.1Doublet3HCH-CH₃The methyl protons of the propanamide backbone are split into a doublet by the adjacent methine proton.
Experimental Protocol for ¹H NMR Spectroscopy

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of 2-bromo-N-(2-methylphenyl)propanamide in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of -2 to 12 ppm is appropriate.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Causality Behind Experimental Choices:

  • CDCl₃ as Solvent: It is a common, relatively inert solvent that dissolves a wide range of organic compounds and has a minimal proton signal that does not interfere with the analyte's signals.[2]

  • TMS as Internal Standard: TMS provides a sharp singlet at a known frequency (0 ppm) that is chemically inert and does not overlap with most organic proton signals, allowing for accurate chemical shift referencing.[3]

  • High-Field Instrument (≥400 MHz): A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic region.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of 2-bromo-N-(2-methylphenyl)propanamide would show a distinct singlet for each unique carbon atom.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)AssignmentRationale
~ 168 - 172C=OThe carbonyl carbon of the amide is significantly deshielded and appears at a high chemical shift.
~ 135 - 140Ar-C (quaternary)The two quaternary aromatic carbons (one bearing the methyl group and one bearing the amide nitrogen) will be in this region.
~ 125 - 130Ar-CHThe four methine carbons of the aromatic ring will appear in this range.
~ 45 - 50CH-BrThe carbon attached to the bromine is deshielded and will appear in this mid-range.
~ 20 - 25CH-CH₃The methyl carbon of the propanamide backbone.
~ 17 - 20Ar-CH₃The methyl carbon attached to the aromatic ring.
Experimental Protocol for ¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments in the molecule.

Methodology:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A sweep width of 0 to 200 ppm is standard.

  • Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase and baseline correction, and reference the spectrum to the CDCl₃ triplet (centered at ~77.16 ppm) or TMS (0 ppm).

Causality Behind Experimental Choices:

  • Proton Decoupling: This technique simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom, which aids in interpretation.

  • Increased Number of Scans: The low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus necessitate a greater number of acquisitions to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~ 3300N-H stretchSecondary AmideMedium, sharp
~ 3050Aromatic C-H stretchAromatic RingMedium to weak
~ 2980Aliphatic C-H stretchMethyl groupsMedium to strong
~ 1680C=O stretch (Amide I)Secondary AmideStrong
~ 1530N-H bend (Amide II)Secondary AmideStrong
~ 1450, 1370C-H bendMethyl groupsMedium
~ 750C-H out-of-plane bendortho-disubstituted ringStrong
~ 600-500C-Br stretchAlkyl halideMedium to weak
Experimental Protocol for IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Thin Film (if liquid or low-melting solid): Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Place the sample in the instrument's sample compartment and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or a pure KBr pellet).

Causality Behind Experimental Choices:

  • KBr Pellet: KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix for dispersing the sample, minimizing scattering effects.[1]

  • FTIR Spectrometer: FTIR instruments offer higher sensitivity, speed, and signal-to-noise ratio compared to older dispersive instruments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₂BrNO is approximately 242.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values corresponding to [C₁₀H₁₂⁷⁹BrNO]⁺ and [C₁₀H₁₂⁸¹BrNO]⁺ (M and M+2 peaks).[4]

  • Key Fragmentation Pathways:

    • Loss of Br•: A prominent fragment would likely result from the cleavage of the C-Br bond, leading to an ion at m/z [M-Br]⁺.

    • Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the alpha-carbon can occur.

    • Amide Bond Cleavage: Fragmentation at the amide bond can lead to ions corresponding to the acylium ion [CH₃CH(Br)CO]⁺ and the N-aryl fragment [H₂N-C₆H₄-CH₃]⁺ or related ions.

    • McLafferty Rearrangement: This is unlikely as there is no gamma-hydrogen on the acyl side.

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization Technique: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Causality Behind Experimental Choices:

  • Choice of Ionization Technique: EI is a "hard" ionization technique that often leads to extensive fragmentation, providing rich structural information. ESI is a "soft" ionization technique that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion and its fragments.

Conclusion

The spectroscopic characterization of 2-bromo-N-(2-methylphenyl)propanamide can be effectively achieved through a combination of ¹H NMR, ¹³C NMR, IR, and MS techniques. This guide provides a detailed predicted analysis of the expected spectroscopic data, along with robust experimental protocols. By understanding the rationale behind the experimental choices and the interpretation of the resulting spectra, researchers can confidently identify and characterize this important synthetic intermediate.

References

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2846.
  • Doc Brown's Chemistry. (n.d.). Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-methylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-methyl-N-phenylpropanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-methylpropanamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, 2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-methylpentanamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2446.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link]

Sources

Foundational

Technical Guide: NMR Analysis of 2-bromo-N-(2-methylphenyl)propanamide

This guide details the NMR characterization of 2-bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), a critical intermediate in the synthesis of local anesthetics like Prilocaine .[1] Executive Summary & Structural Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the NMR characterization of 2-bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), a critical intermediate in the synthesis of local anesthetics like Prilocaine .[1]

Executive Summary & Structural Context

Compound: 2-bromo-N-(2-methylphenyl)propanamide Synonyms: 2-Bromo-N-o-tolylpropanamide; o-Propionotoluidide, 2-bromo-.[1] Role: Key electrophilic intermediate in the synthesis of Prilocaine.[1] Molecular Formula:


Molecular Weight:  242.11  g/mol [1]

This molecule presents a classic ABX3 spin system on the propionyl chain coupled with a substituted aromatic ring.[1] The steric bulk of the ortho-methyl group induces restricted rotation around the N-Aryl bond, potentially broadening signals or creating rotameric populations at low temperatures, though typically fast-exchanging at 298 K.[1]

Structural Logic & Connectivity

The structure consists of two distinct domains:[2]

  • The Electrophilic Tail: A 2-bromopropionyl moiety containing a chiral center (C2).[1]

  • The Nucleophilic Core: An ortho-toluidine ring.[1]

G cluster_0 Structural Domains Propionyl 2-Bromopropionyl Group (Electrophilic) Amide Amide Linker (-NH-CO-) Propionyl->Amide C-N Bond Aryl o-Tolyl Ring (Lipophilic) Amide->Aryl N-Ar Bond

Figure 1: Structural domains of 2-bromo-N-(2-methylphenyl)propanamide.[1]

Theoretical Prediction & Spectral Assignments

As a secondary amide derived from o-toluidine, the chemical shifts are heavily influenced by the electron-withdrawing amide group and the bromine atom.[1]

H NMR Analysis (400 MHz, CDCl )

The spectrum is characterized by a distinct quartet-doublet relationship in the aliphatic region and a complex aromatic multiplet.[1]

PositionType

(ppm)
Mult.

(Hz)
IntegralMechanistic Insight
NH Amide8.20 - 8.50 br s-1HDeshielded by C=O anisotropy; broad due to quadrupole relaxation of

N.
Ar-H Aromatic7.80 d~8.01HH-6 position.[1] Deshielded by the amide carbonyl (anisotropy effect).[1]
Ar-H Aromatic7.10 - 7.30 m-3HH-3, H-4, H-5 overlap.[1] Typical aromatic range.
CH-Br Methine4.55 q6.81H

-proton.[1] Strongly deshielded by Br (electronegativity) and C=O.[1]
Ar-CH

Methyl2.28 s-3HBenzylic protons.[1] Slightly deshielded by the aromatic ring current.[1]
CH

Methyl1.95 d6.83HCoupled to the methine proton.[1]

Critical Note: The shift of the NH proton is concentration and solvent-dependent.[1] In DMSO-


, this signal often shifts downfield to ~9.5 ppm and may show coupling to the methine proton if exchange is slow.[1]
C NMR Analysis (100 MHz, CDCl )
Carbon Type

(ppm)
Assignment Logic
C=O 168.5 Amide carbonyl.[1]
Ar-C (ipso) 135.2 Quaternary C-N.[1]
Ar-C (ortho) 130.5 Quaternary C-Me.[1]
Ar-CH 123.0 - 129.0 Remaining aromatic carbons.[1]
CH-Br 45.2

-carbon.[1] Upfield relative to Cl-analogs due to the "Heavy Atom Effect" of Bromine.
CH

(Chain)
22.5 Terminal methyl.[1]
CH

(Ar)
17.8 Toluene methyl group.[1]

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this "Check-Verify" protocol. This prevents the common error of misinterpreting residual solvent peaks or rotamers as impurities.

Step 1: Sample Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.[1]
    
    • Why:

      
       prevents H-D exchange on the amide, keeping the NH signal visible.
      
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Caution: Higher concentrations (>30 mg) may induce stacking effects, shifting aromatic peaks.

  • Filtration: Filter through a glass wool plug in a Pasteur pipette to remove inorganic salts (e.g., KBr/NaBr from synthesis).[1]

Step 2: Acquisition Parameters[1]
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to

    
     of the longest relaxing proton (usually the aromatic protons, ~3-5s).[1] Use D1 = 2.0s  for routine, 5.0s  for qNMR.
    
  • Scans (NS): 16 (Proton), 256-512 (Carbon).[1]

Step 3: Processing & Validation Logic
  • Phasing: Ensure the baseline is flat around the broad NH peak.[1]

  • Integration Validation: Set the aliphatic doublet (

    
    ) to exactly 3.00.
    
    • Check: Does the aromatic region integrate to 4.00? If < 4, you may have paramagnetic impurities.[1] If > 4, check for unreacted o-toluidine.

  • Coupling Verification: The coupling constant (

    
    ) of the doublet at ~1.95 ppm must  match the quartet at ~4.55 ppm. If they differ by > 0.2 Hz, the assignment is incorrect.
    

Workflow cluster_validation Validation Loop Prep Sample Prep (15mg in CDCl3) Acq Acquisition (D1=2s, NS=16) Prep->Acq Process Processing (LB=0.3 Hz) Acq->Process IntCheck Integrate Methyl (3.00) Check Aromatic (4.00) Process->IntCheck JCheck Match J-Coupling (Doublet vs Quartet) IntCheck->JCheck Pass Data Validated JCheck->Pass Match Fail Recalibrate/Reprepare JCheck->Fail Mismatch Fail->Prep

Figure 2: Self-validating NMR acquisition workflow.

Advanced Analysis: 2D Correlations

For unambiguous assignment, specifically distinguishing the two methyl groups and the aromatic protons.

COSY (Correlation Spectroscopy)[1]
  • Cross-peak 1:

    
     1.95 (d) 
    
    
    
    
    
    4.55 (q).[1] Confirms the propyl chain connectivity.
  • Cross-peak 2:

    
     7.80 (d) 
    
    
    
    
    
    7.10-7.30 (m).[1] Connects H-6 to the rest of the aromatic ring.[1]
HMBC (Heteronuclear Multiple Bond Correlation)

This is the "Gold Standard" for connecting the two domains.[1]

  • Key Correlation: The Amide NH proton will show a strong 3-bond correlation (

    
    ) to:
    
    • The Carbonyl Carbon (

      
       168.5).[1]
      
    • The Aromatic Ipso-Carbon (

      
       135.2).[1]
      
  • Verification: The Ar-CH

    
     protons (
    
    
    
    2.[1]28) will correlate to the ortho-carbon (
    
    
    130.[1]5) and the ipso-carbon (
    
    
    135.2).[1]

Troubleshooting & Impurity Profiling

In drug development, identifying the specific impurities is as important as the product itself.

ImpurityDiagnostic Signal (

H)
Origin
o-Toluidine

6.7 (d),

3.6 (broad

)
Unreacted starting material.[1]
2-Bromopropionic Acid

11.0 (broad COOH),

4.45 (q)
Hydrolysis of acyl halide.[1]
Prilocaine (Product)

1.6 (m, propyl),

0.9 (t, terminal Me)
Over-reaction or cross-contamination.[1]

Rotamers: While rare for secondary amides, steric clash between the ortho-methyl and the carbonyl oxygen can slow rotation.[1] If peaks appear doubled or unusually broad, run the spectrum at 50°C. If peaks coalesce, it is a dynamic rotamer effect, not impurity.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link][1]

  • Pascual, G., et al. (2017).[1][3] Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E. (Used as structural analog for shift prediction).[1] Retrieved from [Link]

  • Reich, H. J. (2024).[1] Proton NMR Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

Sources

Exploratory

Structural Characterization &amp; Crystallographic Analysis of 2-bromo-N-(2-methylphenyl)propanamide

Technical Guide for Pharmaceutical Solid-State Chemistry Executive Summary This technical guide outlines the structural analysis, crystallization protocols, and crystallographic implications of 2-bromo-N-(2-methylphenyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Pharmaceutical Solid-State Chemistry

Executive Summary

This technical guide outlines the structural analysis, crystallization protocols, and crystallographic implications of 2-bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6).[1] As a critical lipophilic intermediate in the synthesis of local anesthetics (e.g., Prilocaine), understanding its solid-state arrangement is vital for optimizing nucleophilic substitution efficiency and defining shelf-stability profiles.[1] This document provides a self-validating workflow for researchers to synthesize, crystallize, and refine the structure of this amide, with a specific focus on the steric influence of the ortho-methyl group on molecular planarity.

Chemical Context & Significance

The target molecule is an


-haloamide featuring an ortho-substituted phenyl ring.[1] Its crystal structure is governed by two competing forces:[2][3]
  • Electronic Conjugation: The amide nitrogen lone pair seeks delocalization into the phenyl

    
    -system, favoring a planar conformation.[1]
    
  • Steric Hindrance: The ortho-methyl group (o-tolyl moiety) creates significant steric clash with the amide oxygen or the carbonyl carbon, forcing the phenyl ring to twist out of the amide plane.[1]

This "twist" is the defining structural characteristic, directly influencing the compound's solubility and reactivity in subsequent


 displacements (e.g., with propylamine to form Prilocaine).[1]
Molecular Data Table
PropertyValueNotes
Formula

Monoisotopic Mass: 241.01 Da
Chirality Racemic (standard synthesis)Chiral center at C(

) of propionyl group
Hybridization N (

), C-Carbonyl (

)
Partial double bond character in C-N
Key Motif

-Haloamide
Susceptible to halogen bonding

Experimental Protocols

Synthesis & Purification Workflow

To obtain diffraction-quality crystals, high-purity starting material is required. The following protocol minimizes side-products (e.g., elimination to acrylamides).

Reagents:

  • o-Toluidine (1.0 eq)[1]

  • 2-Bromopropionyl bromide (1.1 eq)[1][4]

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 eq)
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve o-toluidine in anhydrous DCM at 0°C under

    
     atmosphere.
    
  • Base Addition: Add

    
     dropwise to scavenge HBr generated during acylation.
    
  • Acylation: Slowly add 2-bromopropionyl bromide over 30 minutes. Maintain temperature < 5°C to prevent elimination.

  • Quench & Wash: Stir for 2 hours at RT. Wash with 1M HCl (remove unreacted amine), then Sat.

    
    , then Brine.[1]
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization (Crude): Recrystallize initially from Hexane/Ethyl Acetate (4:1) to remove trace colored impurities.

Crystallization for X-Ray Diffraction (XRD)

Standard recrystallization often yields microcrystals.[1] For Single Crystal XRD (SC-XRD), use Slow Vapor Diffusion .

Protocol:

  • Inner Vial: Dissolve 20 mg of the purified amide in 1.5 mL of a "Good Solvent" (Acetone or THF).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 10 mL of "Anti-Solvent" (Pentane or Hexane).

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Harvest: Colorless block-like crystals should appear within 48–72 hours.

Crystallographic Analysis Strategy

Data Collection Parameters

Given the presence of Bromine (Z=35), absorption effects are significant.[1]

  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    ) is preferred over Copper to minimize absorption coefficient (
    
    
    ).[1]
  • Temperature: Collect data at 100 K to reduce thermal motion (Uiso) of the terminal methyl and bromine atoms.

Structural Expectations & Refinement

When solving the structure (likely Space Group


 for the racemate), pay attention to the following specific geometric parameters.
The "Ortho-Twist" Analysis

Unlike para-substituted analogues, the ortho-methyl group prevents coplanarity.[1]

  • Parameter to Monitor: Torsion angle

    
     (
    
    
    
    ).
  • Expected Value:

    
    .
    
  • Significance: A higher twist angle indicates interrupted

    
    -conjugation, which correlates with higher reactivity of the amide nitrogen in metabolic pathways but lower stability in the crystal lattice compared to planar analogues.
    
Hydrogen Bonding Network

Amides typically form


 chains via 

interactions.[1]
  • Primary Interaction: Intermolecular

    
     hydrogen bond.[1][2][5][6]
    
  • Secondary Interaction:

    
     (Weak Hydrogen Bond) or 
    
    
    
    (Halogen Bond).
  • Refinement Note: The H-atom on Nitrogen should be located from the difference Fourier map (

    
    ) rather than placed geometrically, to accurately determine H-bond strength.
    

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the competing intramolecular forces determining the crystal structure.

Synthesis & Crystallization Workflow[5]

SynthesisWorkflow Start o-Toluidine (Precursor) Rxn Acylation (DCM, 0°C, Et3N) Start->Rxn Reagent 2-Bromopropionyl Bromide Reagent->Rxn Crude Crude Amide (Racemic) Rxn->Crude -HBr salt Purification Wash: HCl/NaHCO3 Dry: MgSO4 Crude->Purification Cryst Vapor Diffusion (Acetone / Pentane) Purification->Cryst Product Single Crystal (Block Morphology) Cryst->Product 48-72 hrs

Figure 1: Optimized synthesis and crystallization workflow for obtaining diffraction-quality crystals.

Structural Interaction Network[1]

CrystalForces Molecule 2-bromo-N-(2-methylphenyl) propanamide Amide Amide Group (-NH-CO-) Molecule->Amide Phenyl Phenyl Ring (o-substituted) Molecule->Phenyl Br Bromine Atom (Alpha Position) Molecule->Br HBond Intermolecular N-H...O Chain Amide->HBond Stabilizes Lattice Steric Steric Clash (Ortho-Methyl) Phenyl->Steric vs Carbonyl Twist Torsion Angle (Non-Planar) Steric->Twist Causes Twist->Molecule Defines Geometry

Figure 2: Logical map of intramolecular and intermolecular forces governing the crystal packing.

Applications in Drug Development

Understanding this structure aids in:

  • Impurity Profiling: Differentiating the target intermediate from its elimination byproduct (acrylamide) using powder XRD (PXRD) fingerprints derived from the single crystal data.

  • Reaction Kinetics: The degree of "twist" determined by crystallography predicts the accessibility of the amide nitrogen.[1] A highly twisted structure suggests the nitrogen lone pair is less conjugated, potentially making the amide bond more susceptible to hydrolysis under acidic conditions.

References

  • PubChem. (n.d.).[1][4][7][8][9] 2-bromo-N-(2-methylphenyl)propanamide (Compound).[1][7][10][8][11] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Jones, R. C., & Twamley, B. (2018).[1][3] Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 31, 2026, from [Link]

  • Moreno-Fuquen, R., et al. (2012).[1] 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E. Retrieved January 31, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Characterization of 2-Bromo-N-(2-methylphenyl)propanamide

Topic: Content Type: In-depth Technical Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Executive Summary 2-Bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), also known as...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), also known as 2-bromo-2'-propionotoluidide , is a critical intermediate in the synthesis of the local anesthetic Prilocaine .[1] In pharmaceutical process development, the solubility profile of this intermediate is the governing factor for yield optimization and impurity purging.

This guide addresses the physicochemical characterization of this compound, provides estimated solubility parameters based on structural analogs (specifically the chloro-derivative, Prilocaine Impurity A), and establishes a Standard Operating Procedure (SOP) for generating precise experimental solubility data required for crystallization design.

Physicochemical Profile

Understanding the solid-state properties of the bromo-intermediate is a prerequisite for solubility determination.

PropertySpecificationNotes
IUPAC Name 2-bromo-N-(2-methylphenyl)propanamideAlternate: 2-Bromo-N-o-tolylpropanamide
CAS Number 19397-79-6
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol Heavier than chloro-analog (197.66 g/mol )
Physical State Solid (Crystalline)Typically white to off-white needles
Melting Point ~105–115 °C (Predicted)Analogous to Chloro-derivative (106–109 °C). Bromo-derivatives often exhibit slightly higher MPs due to increased molecular weight and polarizability.
LogP (Predicted) 2.1 – 2.7 Moderate lipophilicity; indicates poor water solubility.
Boiling Point 343.5 °C (Predicted @ 760 mmHg)Decomposition likely before boiling.

Solubility Data & Solvent Selection

Estimated Solubility Profile

Due to the specific nature of this intermediate, public quantitative mole-fraction data is scarce. The following profile is derived from the behavior of its structural analog (2-chloro-N-(2-methylphenyl)propanamide) and general amide solubility principles.

Solubility Behavior:

  • Water: Practically Insoluble (< 0.1 mg/mL). The hydrophobic phenyl ring and bromo-alkyl chain dominate the amide's hydrogen-bonding potential.

  • Alcohols (MeOH, EtOH): Sparingly Soluble (Cold)

    
     Soluble (Hot). This temperature dependence makes alcohols ideal candidates for recrystallization.
    
  • Chlorinated Solvents (DCM, Chloroform): Soluble.

  • Ketones (Acetone): Soluble.[2][3]

  • Ethers (THF, MTBE): Moderately Soluble.

Comparative Solubility Table (Intermediate vs. API)

Differential solubility is the key to purifying Prilocaine from this unreacted intermediate.

Solvent System2-Bromo-Intermediate (Impurity)Prilocaine (Base)Purification Logic
Water (pH 7) InsolubleSlightly SolubleWash removes salts, leaves intermediate.
Ethanol (Cold) Slightly SolubleVery SolubleCritical: Cold ethanol wash can dissolve Prilocaine while precipitating the bromo-impurity (or vice versa depending on concentration).
Acetone SolubleVery SolublePoor selectivity for separation.
Acidic Water (pH < 4) InsolubleSoluble (forms salt)Primary Purification Mechanism: Convert Prilocaine to HCl salt; intermediate remains organic-soluble.

Experimental Protocol: Solubility Determination

As a Senior Application Scientist, you must validate these estimates. Use the following Self-Validating SOP to generate a precise solubility curve (Mole Fraction vs. Temperature).

Method A: Dynamic Visual Polythermal Method (Rapid Screening)

Best for determining the metastable zone width (MSZW) and approximate solubility.

  • Preparation: Weigh accurately ~500 mg of 2-bromo-N-(2-methylphenyl)propanamide into a glass reactor with a turbidity probe.

  • Solvent Addition: Add a known mass of solvent (e.g., Ethanol) to achieve a high concentration.

  • Heating: Heat at 1.0 °C/min with stirring (300 rpm) until the solution becomes clear (Dissolution Temperature,

    
    ).
    
  • Cooling: Cool at 0.5 °C/min until turbidity is detected (Nucleation Temperature,

    
    ).
    
  • Iteration: Add more solvent to dilute, then repeat the Heat/Cool cycle to get points for lower concentrations.

Method B: Static Gravimetric/HPLC Method (High Precision)

Best for generating thermodynamic data for regulatory filing.

  • Equilibration: Add excess solid to the solvent in a jacketed vessel at a fixed temperature (e.g., 25°C).

  • Agitation: Stir for 24–48 hours to ensure thermodynamic equilibrium.

  • Sampling: Stop stirring and allow phases to separate (or use a syringe filter with a pre-heated tip to avoid precipitation).

  • Analysis:

    • Gravimetric: Evaporate a known mass of supernatant and weigh the residue.

    • HPLC: Dilute the supernatant and analyze against a standard curve (UV detection @ ~240-260 nm).

  • Repeat: Perform at 5°C intervals (e.g., 15, 20, 25, 30, 35°C).

Process Visualization

Synthesis & Impurity Pathway

The following diagram illustrates where the solubility of the bromo-intermediate impacts the Prilocaine synthesis workflow.

SynthesisPathway Start o-Toluidine (Starting Material) Reaction Amidation (DCM/Toluene) Start->Reaction Reagent 2-Bromopropionyl Bromide Reagent->Reaction Intermediate 2-Bromo-N-(2-methylphenyl) propanamide (The Target Intermediate) Step2 Amination (Propylamine) Intermediate->Step2 Reaction->Intermediate Yield ~90% Product Prilocaine Base Step2->Product Main Path Impurity Unreacted Bromo-Amide (Impurity) Step2->Impurity Incomplete Conversion Purification Acid/Base Extraction (Solubility Filter) Product->Purification Impurity->Purification Final Final API Purification->Final Pure Prilocaine (Water Soluble as Salt) Waste Organic Waste Purification->Waste Bromo-Amide (Organic Soluble)

Caption: Synthesis pathway highlighting the solubility-based divergence of the target intermediate (Impurity) from the final API during acid/base extraction.

Solubility Determination Workflow

A logic flow for the researcher to determine the unknown solubility values.

SolubilityProtocol Start Start: Define Solvent System Screen Visual Polythermal Screen (Rapid Range Finding) Start->Screen Decision Is Precision < 5% Required? Screen->Decision Gravimetric Static Gravimetric Method (High Conc. > 10 mg/mL) Decision->Gravimetric No (High Sol) HPLC Static HPLC Method (Low Conc. < 1 mg/mL) Decision->HPLC Yes (Trace/Impurity) Calc Calculate Mole Fraction (x) Gravimetric->Calc HPLC->Calc Model Fit to Apelblat Equation ln(x) = A + B/T + C*ln(T) Calc->Model Output Solubility Curve Generated Model->Output

Caption: Decision tree for selecting the appropriate solubility determination method based on required precision and estimated concentration.

References

  • Synthesis of Prilocaine & Intermediates

    • Sino-Patent & Wikipedia Summary: "The amidation between o-toluidine and 2-bromopropionyl bromide leads to 2-bromo-N-(2-methylphenyl)propanamide [19397-79-6]."[1]

    • Source:

  • Analogous Compound Data (Chloro-Derivative)

    • ChemicalBook: "2-Chloro-N-(2-methylphenyl)propanamide (CAS 19281-31-3) Properties."[4]

    • Source:

  • Prilocaine Solubility Profile

    • PubChem:[5][6] "Prilocaine (CAS 721-50-6) Solubility: Slightly soluble in water, very soluble in acetone and ethanol."

    • Source:

  • General Protocol for Amide Solubility

    • NIST/Journal of Chemical & Engineering Data: Standard methodologies for static solubility determination of pharmaceutical intermedi
    • Source:

Sources

Exploratory

"2-bromo-N-(2-methylphenyl)propanamide" potential applications in research

Technical Whitepaper: 2-Bromo-N-(2-methylphenyl)propanamide as a Versatile Scaffold in Medicinal Chemistry Executive Summary 2-Bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6 ), also known as -bromopropiono-o-toluid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Bromo-N-(2-methylphenyl)propanamide as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

2-Bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6 ), also known as


-bromopropiono-o-toluidide , is a critical electrophilic intermediate in the synthesis of amino-amide local anesthetics.[1] While its primary industrial application is the production of Prilocaine , its chemical structure—featuring a reactive 

-bromo stereocenter and a lipophilic o-tolyl amide motif—renders it a valuable "privileged scaffold" for diversity-oriented synthesis (DOS) in drug discovery.

This technical guide outlines the physicochemical profile of this compound, details its "Gold Standard" application in anesthetic synthesis, and explores its utility in generating heterocyclic libraries and biochemical probes.

Chemical Profile & Reactivity

The molecule consists of a propanamide backbone substituted with an o-tolyl group at the nitrogen and a bromine atom at the


-carbon.
PropertySpecification
IUPAC Name 2-bromo-N-(2-methylphenyl)propanamide
CAS Number 19397-79-6
Molecular Formula

Molecular Weight 242.11 g/mol
Physical State Crystalline Solid (Off-white to beige)
Reactivity Class

-Haloamide (Alkylating Agent)
Key Electrophile

-Carbon (

, susceptible to

)

Mechanistic Insight: The amide carbonyl group exerts an electron-withdrawing effect, increasing the acidity of the


-proton and the electrophilicity of the 

-carbon. However, the steric bulk of the o-methyl group on the aniline ring creates a unique "ortho-effect," which influences the rotational barrier of the amide bond and modulates nucleophilic attack trajectories during substitution reactions.

Core Application: Synthesis of Prilocaine

The synthesis of Prilocaine represents the archetypal application of 2-bromo-N-(2-methylphenyl)propanamide. This two-step sequence demonstrates the compound's utility as a masked amino-acid equivalent.

The "Gold Standard" Protocol

Step 1: Acylation (Precursor Formation)

  • Reagents: o-Toluidine, 2-bromopropionyl bromide.[1][2]

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Base: Potassium carbonate (

    
    ) or Sodium acetate (to scavenge HBr).
    
  • Mechanism: Nucleophilic acyl substitution. The amine of o-toluidine attacks the acyl bromide.

Step 2: Amination (The Target Reaction)

  • Reagents: 2-bromo-N-(2-methylphenyl)propanamide,

    
    -propylamine.
    
  • Solvent: Toluene or Ethanol.

  • Conditions: Reflux (80–110°C) for 4–6 hours.

  • Catalyst: Potassium Iodide (KI) is often added (Finkelstein condition) to generate the more reactive

    
    -iodo intermediate in situ, accelerating the reaction rate.
    

Protocol Validation (Self-Validating System):

  • TLC Monitoring: The starting bromoamide is less polar than the product (Prilocaine). Disappearance of the high-

    
     spot indicates conversion.
    
  • Acid-Base Extraction: The product is a basic amine.

    • Extract 1: Acidify reaction mixture (product moves to aqueous phase; unreacted bromoamide stays in organic).

    • Extract 2: Basify aqueous phase and extract with organic solvent to recover pure Prilocaine.

Visualizing the Pathway

PrilocaineSynthesis cluster_mechanism Mechanism of Action Start o-Toluidine (Nucleophile) Intermediate 2-bromo-N-(2-methylphenyl) propanamide (The Scaffold) Start->Intermediate Acylation (-HBr) Reagent1 2-Bromopropionyl bromide Reagent1->Intermediate Product Prilocaine (Local Anesthetic) Intermediate->Product SN2 Substitution (Toluene, Reflux) Reagent2 n-Propylamine (Excess) Reagent2->Product

Figure 1: The linear synthetic pathway converting o-toluidine to Prilocaine via the 2-bromo intermediate.

Advanced Research Applications

Beyond Prilocaine, this scaffold is a versatile building block for generating chemical diversity.

Heterocyclic Library Generation

The


-bromoamide motif is a "bifunctional linchpin." By reacting it with dinucleophiles, researchers can form varying heterocycles.
  • Morpholin-3-ones: Reaction with ethanolamine (or substituted amino alcohols). The amine displaces the bromide (

    
    ), followed by intramolecular alkoxide attack on the amide carbonyl (transamidation) or direct ring closure if the amide nitrogen is unprotected (though in this case, the amide N is arylated, favoring the formation of acyclic amino-amides unless specific cyclization conditions are used).
    
  • Piperazinones: Reaction with ethylenediamine . The primary amine displaces the bromide, and the second amine attacks the amide carbonyl (rare under mild conditions) or simply forms a diamine ligand.

Cysteine Protease Probes (Warhead Chemistry)

In proteomics,


-haloacetamides are standard cysteine alkylators (e.g., iodoacetamide). The 

-bromopropanamide
moiety offers a "tunable" reactivity profile. The methyl group at the

-position adds steric hindrance compared to acetamides, potentially increasing selectivity for more accessible or hyper-reactive cysteine residues in protein targets.

Experimental Workflow for Cysteine Labeling:

  • Incubation: Protein mixture + 2-bromo-N-(2-methylphenyl)propanamide (

    
    ) in PBS (pH 7.4).
    
  • Quenching: Add excess DTT.

  • Analysis: Mass Spectrometry to detect the mass shift (+161 Da adduct).

Divergent Synthesis Logic

DivergentSynthesis Core 2-bromo-N-(2-methylphenyl) propanamide Prilocaine Prilocaine (n-Propylamine) Core->Prilocaine SN2 (Amines) Morpholinone Morpholinones (Amino Alcohols) Core->Morpholinone Cyclization Thioether Thioether Analogs (Thiols/Cysteine) Core->Thioether Alkylation Piperazine Piperazinones (Diamines) Core->Piperazine Cyclization

Figure 2: Divergent synthetic possibilities starting from the core bromoamide scaffold.

Safety & Handling Protocols

Hazard Classification:

  • Skin/Eye Irritant:

    
    -Haloamides are potent irritants and potential lachrymators.
    
  • Sensitizer: Potential to cause allergic skin reactions upon repeated exposure.

Mandatory PPE:

  • Nitrile gloves (Double gloving recommended).

  • Chemical safety goggles.

  • Fume hood operation (Essential due to volatility of precursors like 2-bromopropionyl bromide).

Spill Management: Neutralize spills with a solution of sodium thiosulfate (to quench alkylating potential) before cleaning with soap and water.

References

  • Synthesis of Prilocaine: Löfgren, N., & Tegnér, C. (1960). Studies on Local Anesthetics. XX. Synthesis of Some

    
    -Monoalkylamino-2-methylpropionanilides. Acta Chemica Scandinavica, 14, 486-490. Link
    
  • Chemical Identity & Properties: PubChem. 2-bromo-N-(2-methylphenyl)propanamide (CID 86865). National Library of Medicine. Link

  • Prilocaine Monograph: DrugBank Online. Prilocaine: Pharmacology and Structure.Link

  • Alpha-Haloamides in Heterocycle Synthesis: Bhandari, K., et al. (2008). Synthesis and biological evaluation of some new 1,4-benzothiazines. European Journal of Medicinal Chemistry. Link

Sources

Foundational

Technical Whitepaper: 2-bromo-N-(2-methylphenyl)propanamide

Synthesis, Reactivity, and Application as the Key Prilocaine Intermediate[1][2] Executive Summary 2-bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), also known as 2-bromo-N-o-tolylpropanamide , is a critical electr...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Application as the Key Prilocaine Intermediate[1][2]

Executive Summary

2-bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), also known as 2-bromo-N-o-tolylpropanamide , is a critical electrophilic intermediate in the pharmaceutical synthesis of amide-type local anesthetics.[1][2][3] Its primary industrial application is as the direct precursor to Prilocaine , a widely used anesthetic in dentistry and minor surgery.[2]

This technical guide details the physicochemical profile, synthesis protocols, and reactivity mechanisms of this compound.[1][2] It is designed for medicinal chemists and process engineers, focusing on the causality behind experimental choices and the rigorous validation of the molecule's identity and purity.[2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9]

The molecule features an


-bromoamide motif.[2][4] The bromine atom at the 

-position activates the carbon center for Nucleophilic Substitution (

), while the ortho-toluidine moiety provides the lipophilic core and steric protection against enzymatic hydrolysis required for anesthetic duration.[2]

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-bromo-N-(2-methylphenyl)propanamide
CAS Registry 19397-79-6
Molecular Formula

Molecular Weight 242.11 g/mol
Physical State Crystalline Solid
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water
Melting Point Solid (typically >80°C, analog dependent)
Key Functional Groups Secondary Amide, Alkyl Bromide, Aromatic Ring
Synthesis Protocol: Acylation of o-Toluidine

The synthesis involves a Nucleophilic Acyl Substitution (Schotten-Baumann type reaction) between o-toluidine and 2-bromopropionyl bromide.[1][2]

3.1. Reaction Mechanism

The lone pair on the o-toluidine nitrogen attacks the carbonyl carbon of the acid bromide.[2] The tetrahedral intermediate collapses, expelling the bromide ion.[2] A base is required to neutralize the generated HBr and drive the equilibrium forward.[2]

3.2. Experimental Workflow (Lab Scale)

Reagents:

  • o-Toluidine (1.0 eq)[1][2]

  • 2-Bromopropionyl bromide (1.1 eq)[1][2]

  • Triethylamine (

    
    ) or 
    
    
    
    (1.2 eq)[1][2]
  • Dichloromethane (DCM) (Solvent, anhydrous)[1][2]

Protocol:

  • Preparation: Dissolve o-toluidine and

    
     in anhydrous DCM under an inert atmosphere (
    
    
    
    ). Cool the solution to 0°C to control the exotherm.
  • Addition: Add 2-bromopropionyl bromide dropwise over 30 minutes. Note: Rapid addition causes overheating and potential racemization or side-product formation.[1][2]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2]

  • Quench & Workup:

    • Wash with 1M HCl (removes unreacted o-toluidine).[2]

    • Wash with Saturated

      
       (removes acidic byproducts).[2]
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.[1][2]
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield off-white needles.

3.3. Process Visualization[2][4]

SynthesisWorkflow Start Reagents: o-Toluidine Base (Et3N) DCM Step1 Cool to 0°C (Inert Atmosphere) Start->Step1 Step2 Dropwise Addition: 2-Bromopropionyl Bromide Step1->Step2 Exotherm Control Step3 Reaction: Stir at RT (2-4h) Step2->Step3 Acylation Step4 Workup: 1. HCl Wash 2. NaHCO3 Wash Step3->Step4 Quench End Product: 2-bromo-N-(2-methylphenyl) propanamide Step4->End Crystallization

Figure 1: Step-by-step synthetic workflow for the acylation of o-toluidine.

Reactivity & Application: Prilocaine Synthesis[2]

The defining application of 2-bromo-N-(2-methylphenyl)propanamide is its conversion to Prilocaine via Nucleophilic Aliphatic Substitution (


) .[1][2]
4.1. The Reaction

The


-carbon, bonded to the electron-withdrawing bromine and amide carbonyl, is highly electrophilic.[2] Reaction with propylamine  displaces the bromine.[2][5]
  • Substrate: 2-bromo-N-(2-methylphenyl)propanamide

  • Nucleophile: Propylamine (excess used to scavenge HBr)[1][2]

  • Product: Prilocaine (N-(2-methylphenyl)-2-(propylamino)propanamide)[1][2][6]

4.2. Causality & Optimization[2]
  • Excess Amine: Since HBr is generated, at least 2 equivalents of propylamine are needed (one to react, one to form the salt).[1][2] Alternatively, a non-nucleophilic base (e.g., DIPEA) can be added.[1][2]

  • Solvent Choice: Polar aprotic solvents (Acetonitrile, DMF) accelerate the

    
     reaction but may complicate workup.[2] Toluene is often used in industrial settings for easier phase separation.[2]
    
  • Impurity Control: Incomplete reaction leads to residual bromo-intermediate, which is a potential alkylating impurity (genotoxic alert).[1][2] Stringent reaction monitoring (HPLC) is required.[2]

4.3. Pathway Diagram[2][4]

PrilocainePathway Intermed 2-bromo-N-(2-methylphenyl)propanamide (Electrophile) TS Transition State (SN2 Backside Attack) Intermed->TS PropylAmine Propylamine (Nucleophile) PropylAmine->TS Prilocaine Prilocaine (Target API) TS->Prilocaine Inversion of Config. SideProduct HBr Salt / Byproducts TS->SideProduct

Figure 2: Reaction pathway transforming the bromo-intermediate into Prilocaine via SN2 mechanism.

Analytical Characterization

Validating the identity of the intermediate is crucial before proceeding to the costly amination step.[2]

Table 2: Expected Spectroscopic Data

TechniqueFeatureExpected Signal / Interpretation
1H NMR (CDCl3)

2.2-2.3 ppm (s, 3H)
Ar-CH3 : Methyl group on the aromatic ring.[1][2]

1.8-1.9 ppm (d, 3H)
CH-CH3 : Methyl doublet on the propanamide chain.[1][2]

4.5-4.6 ppm (q, 1H)
CH-Br : Quartet characteristic of the

-proton.[1][2]

7.0-7.8 ppm (m, 4H)
Ar-H : Aromatic protons.[1][2]

~8.0 ppm (br s, 1H)
NH : Amide proton (exchangeable).[1]
IR Spectroscopy 1650-1680

C=O[1][2] Stretch : Amide I band.
3200-3300

N-H Stretch : Secondary amide.[1][2]
Mass Spectrometry M+ / M+2Isotope Pattern : Characteristic 1:1 doublet for Bromine (

and

).[1]
Safety & Handling (HSE)

As an


-haloamide, this compound is a potent alkylating agent .[1][2] It poses specific hazards distinct from the final anesthetic drug.
  • Skin/Eye Contact: Causes severe irritation and potential sensitization. The bromine leaving group makes it reactive toward biological nucleophiles (proteins/DNA).[2]

  • Inhalation: Dust or aerosols are respiratory irritants.

  • Handling: Must be handled in a chemical fume hood. Double-gloving (Nitrile) is recommended.[2]

  • Disposal: Quench with an amine or aqueous base before disposal to destroy the alkylating potential.[2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from [Link]

  • Wikipedia Contributors. Prilocaine: Synthesis and Chemistry. Wikipedia, The Free Encyclopedia.[2] Retrieved from [Link][1][2][7]

  • Drugs.com. Prilocaine Monograph: Chemistry and Stability. Retrieved from [Link][1][2][7]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-bromo-N-(2-methylphenyl)propanamide

Executive Summary This technical guide details the synthesis of 2-bromo-N-(2-methylphenyl)propanamide (CAS: 19403-92-0), a critical intermediate in the manufacturing of the local anesthetic Prilocaine . The protocol util...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 2-bromo-N-(2-methylphenyl)propanamide (CAS: 19403-92-0), a critical intermediate in the manufacturing of the local anesthetic Prilocaine .

The protocol utilizes a nucleophilic acyl substitution between o-toluidine and 2-bromopropionyl bromide under anhydrous conditions. Unlike generic amide synthesis guides, this document focuses on controlling the exothermicity to prevent di-acylation side products and managing the specific toxicity profile of o-toluidine.

Strategic Chemical Context

The synthesis relies on the high reactivity of acyl halides. While direct coupling of carboxylic acids using DCC/EDC is possible, the acid halide route is preferred for this intermediate due to:

  • Atom Economy: Higher conversion rates without heavy urea byproducts.

  • Purification Efficiency: The byproduct (HBr salt of the base) is water-soluble, simplifying workup.

  • Scalability: The reaction kinetics allow for easy scale-up from gram to kilogram quantities.

Reaction Mechanism

The reaction follows a classic addition-elimination pathway. The nitrogen lone pair of the o-toluidine attacks the carbonyl carbon of the acid bromide. A non-nucleophilic base (Triethylamine) is employed to scavenge the liberated HBr, driving the equilibrium forward and preventing the protonation of the unreacted amine.

ReactionMechanism Substrate o-Toluidine Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent 2-Bromopropionyl Bromide Reagent->Intermediate Product 2-bromo-N-(2-methylphenyl) propanamide Intermediate->Product Elimination of Br- Base Triethylamine (HBr Scavenger) Base->Product Drives Equilibrium

Figure 1: Mechanistic pathway for the acylation of o-toluidine.

Safety & Handling (Critical)

WARNING: This protocol involves high-risk reagents.

  • o-Toluidine: Classified as a Group 1 Carcinogen. It induces methemoglobinemia. All weighing must occur in a glovebox or a high-velocity fume hood. Double-gloving (Nitrile/Laminate) is mandatory [1].

  • 2-Bromopropionyl Bromide: A potent lachrymator and corrosive. Causes severe skin burns. Hydrolyzes rapidly to release HBr.

Experimental Protocol

Materials & Stoichiometry

The reaction is sensitive to moisture. All glassware must be oven-dried.

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
o-Toluidine Limiting Reagent1.0107.1510.7 g (100 mmol)
2-Bromopropionyl bromide Electrophile1.1215.8823.7 g (110 mmol)
Triethylamine (TEA) Base1.2101.1912.1 g (120 mmol)
Dichloromethane (DCM) SolventN/A-150 mL
Step-by-Step Methodology

Step 1: System Preparation

  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Purge the system with nitrogen for 15 minutes.

Step 2: Solvation and Base Addition

  • Add 10.7 g of o-toluidine and 150 mL of anhydrous DCM to the flask.

  • Add 12.1 g of Triethylamine . Stir until homogeneous.

  • Critical Control Point: Cool the reaction mixture to 0°C using an ice/salt bath.

    • Expert Insight: Cooling is vital. The reaction is highly exothermic. Higher temperatures during addition can lead to bis-acylation or thermal decomposition of the acid bromide.

Step 3: Electrophile Addition

  • Dilute the 2-bromopropionyl bromide (23.7 g) in 20 mL of DCM in the addition funnel.

  • Add the solution dropwise over 45–60 minutes .

  • Monitor internal temperature; do not allow it to exceed 5°C.

    • Visual Cue: A white precipitate (Triethylamine hydrobromide) will form immediately. This confirms the reaction is proceeding.

Step 4: Reaction Completion

  • Once addition is complete, allow the mixture to warm to room temperature (20–25°C) naturally.

  • Stir for an additional 2 hours .

  • TLC Check: (Mobile phase: 30% EtOAc in Hexanes). The starting material spot (

    
    ) should disappear.
    

Step 5: Workup and Isolation

  • Quench the reaction by adding 100 mL of cold water.

  • Transfer to a separatory funnel. Separate the organic layer (bottom).

  • Wash Sequence:

    • Wash 1: 1M HCl (2 x 50 mL). Purpose: Removes unreacted o-toluidine and TEA.

    • Wash 2: Saturated NaHCO₃ (2 x 50 mL). Purpose: Neutralizes residual acid.

    • Wash 3: Brine (1 x 50 mL). Purpose: Drying.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude off-white solid.

Process Workflow Visualization

ProtocolFlow Setup Setup: 3-Neck Flask N2 Atmosphere, 0°C Mix Dissolve o-Toluidine & TEA in DCM Setup->Mix Add Dropwise Addition: Acid Bromide (T < 5°C) Mix->Add React Warm to RT Stir 2 Hours Add->React Wash Wash Sequence: 1. 1M HCl 2. NaHCO3 3. Brine React->Wash Isolate Dry (MgSO4) & Concentrate Wash->Isolate

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

Upon isolation, the product should be analyzed to confirm identity and purity before being used in subsequent steps (e.g., reaction with propylamine to form Prilocaine).

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: 134–136°C (Lit. value for pure amide) [2]. Note: Crude may melt lower; recrystallize from Ethanol if MP < 130°C.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.10 (br s, 1H, NH)
      
    • 
       7.85 (d, 1H, Ar-H)
      
    • 
       7.25–7.10 (m, 3H, Ar-H)
      
    • 
       4.55 (q, 1H, CH-Br)
      
    • 
       2.30 (s, 3H, Ar-CH₃)
      
    • 
       1.95 (d, 3H, CH₃)
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of acid bromideEnsure DCM is anhydrous; check N₂ line integrity.
Dark/Tar Product Reaction too hotStrictly control addition rate at 0°C.
Residual Amine Insufficient HCl washIncrease volume or concentration of HCl wash step.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7090, o-Toluidine. Retrieved from [Link]

  • Kar, A. (2007). Medicinal Chemistry. New Age International. (Referencing synthesis of Prilocaine and its intermediates).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for amide formation via acid chlorides). Retrieved from [Link]

Application

Application Notes &amp; Protocols: 2-bromo-N-(2-methylphenyl)propanamide as a Key Intermediate in Medicinal Chemistry

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 2-bromo-N-(2-methylphenyl)p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of 2-bromo-N-(2-methylphenyl)propanamide . While recognized as a key intermediate in the synthesis of the local anesthetic Prilocaine, the inherent reactivity of this α-haloamide scaffold positions it as a versatile building block for the generation of diverse chemical libraries. These notes detail a robust synthesis protocol, methods for derivatization, and a proposed framework for biological screening, underscoring its potential in modern drug discovery programs.

Introduction: Beyond an Intermediate—A Versatile Chemical Scaffold

2-bromo-N-(2-methylphenyl)propanamide, with CAS Number 19397-79-6, is an α-brominated amide derivative. Its primary and most well-documented role in medicinal chemistry is serving as the immediate precursor to Prilocaine, a widely used local anesthetic of the amino amide type. The synthesis of Prilocaine involves a straightforward nucleophilic substitution of the bromine atom with propylamine.[1][2]

However, limiting the utility of this molecule to Prilocaine synthesis would be a significant oversight. The α-bromo amide moiety is a highly valuable functional group in synthetic organic chemistry. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making the bromine an excellent leaving group for nucleophilic substitution reactions.[3][4] This inherent reactivity allows for the facile introduction of a wide array of chemical functionalities, making 2-bromo-N-(2-methylphenyl)propanamide an ideal starting point for generating libraries of novel N-aryl amide derivatives for biological screening.

Derivatives of the broader N-aryl amide and aryl propionic acid classes have shown a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and antifungal properties.[5][6][7] Therefore, leveraging this scaffold provides a rational pathway to explore new chemical space in search of novel therapeutic agents.

Physicochemical Properties & Structural Data

A clear understanding of the fundamental properties of a starting material is critical for experimental design and interpretation.

PropertyValueSource
IUPAC Name 2-bromo-N-(2-methylphenyl)propanamidePubChem
Synonyms 2-Bromo-N-(o-tolyl)propionamide, Prilocaine ImpurityPubChem
CAS Number 19397-79-6PubChem
Molecular Formula C₁₀H₁₂BrNOPubChem
Molecular Weight 242.11 g/mol PubChem
Appearance Off-white to light yellow solidChemical Vendor Data
Melting Point 110-111 °C (for chloro-analog)ChemicalBook[8]

Synthesis Protocol: 2-bromo-N-(2-methylphenyl)propanamide

This protocol describes the synthesis via the acylation of o-toluidine. The causality behind this choice is its high efficiency and the common industrial route for the synthesis of the analogous Prilocaine precursor.[2][9]

Reaction Scheme

Synthesis o_toluidine o-Toluidine reagents Triethylamine (Base) Anhydrous THF (Solvent) 0°C to Room Temp. bromopropionyl_bromide 2-Bromopropionyl bromide product 2-bromo-N-(2-methylphenyl)propanamide reagents->product

Caption: Synthesis of 2-bromo-N-(2-methylphenyl)propanamide.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMoles
o-Toluidine95-53-4107.1510.0 g0.0933
2-Bromopropionyl bromide563-76-8215.8922.2 g (1.1 eq)0.1026
Triethylamine (TEA)121-44-8101.1914.2 mL (1.1 eq)0.1026
Anhydrous Tetrahydrofuran (THF)109-99-9-200 mL-
Dichloromethane (DCM)75-09-2-As needed-
Saturated NaCl solution (Brine)--As needed-
Anhydrous Magnesium Sulfate7487-88-9-As needed-
Step-by-Step Protocol
  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add o-toluidine (10.0 g, 0.0933 mol) and anhydrous THF (100 mL).

  • Base Addition: Add triethylamine (14.2 mL, 0.1026 mol) to the flask. Cool the mixture to 0 °C in an ice bath. Rationale: The base is essential to neutralize the HBr byproduct of the amidation reaction. Cooling prevents potential side reactions from the exothermic process.

  • Acylating Agent Addition: Dissolve 2-bromopropionyl bromide (22.2 g, 0.1026 mol) in anhydrous THF (100 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the o-toluidine spot on the TLC plate indicates the completion of the reaction.

  • Work-up: Filter the reaction mixture to remove the triethylammonium bromide salt precipitate. Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Extraction: Dissolve the residue in dichloromethane (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL). Rationale: The acid wash removes any unreacted amine, while the bicarbonate wash removes any remaining acidic impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to yield the final product.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Applications in Medicinal Chemistry: A Gateway to Novel Analogs

The true potential of 2-bromo-N-(2-methylphenyl)propanamide lies in its utility as a versatile chemical building block. The α-bromo group is primed for nucleophilic displacement, allowing for the creation of a diverse array of derivatives.

Workflow for Library Synthesis

Derivatization start 2-bromo-N-(2-methylphenyl)propanamide reaction Nucleophilic Substitution (SN2 Reaction) start->reaction library Diverse Chemical Library of N-Aryl Amide Derivatives reaction->library nucleophiles Diverse Nucleophiles (e.g., R-NH₂, R-OH, R-SH, Azide) nucleophiles->reaction screening Biological Screening library->screening Screening A Primary Screening: Cell Viability Assay (e.g., MTT, CellTiter-Glo) B Secondary Screening (Target-based): - COX-1/COX-2 Enzyme Inhibition Assay - Ion Channel Screening (e.g., Sodium Channels) - Antifungal/Antibacterial MIC Assays A->B Non-toxic Compounds C Tertiary Screening (Phenotypic): - In vivo Analgesic Models (e.g., Hot Plate) - In vivo Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) B->C Active Hits D Lead Optimization C->D Confirmed In vivo Activity

Sources

Method

Application Notes &amp; Protocols: 2-bromo-N-(2-methylphenyl)propanamide as a Versatile Scaffold for Drug Discovery

Introduction: The Untapped Potential of an α-Bromo Amide In the landscape of drug discovery, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. "2-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of an α-Bromo Amide

In the landscape of drug discovery, the identification of novel molecular scaffolds is a critical starting point for the development of new therapeutic agents. "2-bromo-N-(2-methylphenyl)propanamide" is an organic compound characterized by a reactive α-bromo amide moiety.[1] While specific biological activities for this compound are not extensively documented in publicly available literature, its structure represents a valuable and versatile starting point for medicinal chemistry campaigns. The presence of a bromine atom at the alpha position to the carbonyl group imparts significant reactivity, making it an ideal precursor for the synthesis of diverse compound libraries.[2]

This guide provides a detailed exploration of "2-bromo-N-(2-methylphenyl)propanamide" not as a final drug candidate, but as a foundational building block. We will delve into its synthetic utility, propose protocols for library generation, and outline a hypothetical screening workflow to uncover novel biological activities. By leveraging its chemical reactivity, researchers can explore a wide chemical space in the quest for new lead compounds.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in synthesis and screening. The key properties of "2-bromo-N-(2-methylphenyl)propanamide" are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₂BrNOPubChem[1]
Molecular Weight 242.11 g/mol PubChem[1]
IUPAC Name 2-bromo-N-(2-methylphenyl)propanamidePubChem[1]
CAS Number 19397-79-6PubChem[1]
Predicted XLogP3 2.1PubChem[1]

Synthetic Utility & Chemical Reactivity: A Gateway to Molecular Diversity

The primary value of "2-bromo-N-(2-methylphenyl)propanamide" in a drug discovery context lies in its potential as a synthetic intermediate. The α-bromo amide motif is a versatile functional group that can participate in a variety of chemical transformations.

The electrophilic carbon atom bearing the bromine is susceptible to nucleophilic attack, allowing for the introduction of a wide range of substituents. This is a cornerstone of library synthesis, where a common core structure is decorated with diverse chemical groups to probe structure-activity relationships (SAR).

Furthermore, α-halo amides are known to be effective precursors in various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the accessible chemical space. For instance, α-bromo amides can undergo nickel- or palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids to yield α-aryl amides, a scaffold present in numerous biologically active molecules.[3]

Below is a generalized reaction scheme illustrating the potential of "2-bromo-N-(2-methylphenyl)propanamide" as a synthetic scaffold.

G cluster_0 Core Scaffold cluster_1 Synthetic Transformations cluster_2 Resulting Compound Libraries A 2-bromo-N-(2-methylphenyl)propanamide B Nucleophilic Substitution (e.g., Nu = R₂NH, RS⁻, RO⁻) A->B Nu⁻ C Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Negishi) A->C [M] catalyst Ar-B(OH)₂ D Radical Reactions (e.g., Atom Transfer Radical Addition) A->D Initiator/Catalyst E Library A: α-Amino/Thio/Ether Amides B->E F Library B: α-Aryl/Vinyl Amides C->F G Library C: Functionalized Amides & γ-Lactams D->G

Caption: Synthetic pathways from the core scaffold.

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a general method for displacing the bromide with a nucleophile, a fundamental step in generating a diverse library of compounds.

Rationale: This straightforward reaction allows for the rapid generation of analogs with varied functional groups at the α-position, which can significantly impact biological activity.

Materials:

  • 2-bromo-N-(2-methylphenyl)propanamide

  • Selected nucleophile (e.g., a secondary amine, thiol, or alcohol)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

  • Reaction vessel with magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

  • Dissolve 1 equivalent of "2-bromo-N-(2-methylphenyl)propanamide" in the chosen solvent in the reaction vessel.

  • Add 1.1-1.5 equivalents of the desired nucleophile.

  • Add 1.5-2.0 equivalents of the base.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-substituted propanamide.

Case Study by Analogy: Prilocaine

To contextualize the potential therapeutic relevance of this scaffold, we can examine the local anesthetic, Prilocaine.[4] Prilocaine is an amino amide that is structurally related to derivatives of our core scaffold. The synthesis of Prilocaine involves the reaction of o-toluidine with an α-halo-propanoyl chloride, followed by nucleophilic substitution with propylamine.[5] "2-bromo-N-(2-methylphenyl)propanamide" is a known potential impurity in the synthesis of Prilocaine.[1]

Prilocaine functions by blocking voltage-gated sodium channels in the neuronal cell membrane, preventing the propagation of action potentials and thus producing a local anesthetic effect.[6] This mechanistic insight provides a logical starting point for screening a library of compounds derived from "2-bromo-N-(2-methylphenyl)propanamide".

Protocol 2: Hypothetical High-Throughput Screening (HTS) for Sodium Channel Modulators

This protocol outlines a cell-based assay to screen a library of compounds derived from the core scaffold for activity against voltage-gated sodium channels.

Rationale: Given the structural relationship to Prilocaine, screening for sodium channel modulation is a rational, hypothesis-driven approach to identifying potential bioactivity.

Assay Principle: A fluorescent, membrane potential-sensitive dye is used to measure changes in ion channel activity in a cell line expressing a specific subtype of voltage-gated sodium channel (e.g., Nav1.7, a target for pain). Compounds that block the channel will inhibit ion influx upon depolarization, resulting in a stable fluorescent signal compared to the control.

Workflow Diagram:

G A Prepare Compound Library (Derived from core scaffold) D Add Compounds (Test & Control wells) A->D B Seed Cells Expressing Nav1.7 in 384-well plates C Incubate cells with membrane potential dye B->C C->D E Incubate D->E F Add Depolarizing Agent (e.g., Veratridine) E->F G Read Fluorescence on Plate Reader F->G H Data Analysis: Identify 'Hits' that inhibit depolarization G->H

Caption: High-throughput screening workflow.

Step-by-Step Procedure:

  • Compound Plating: Prepare a 384-well plate with your synthesized compound library, including appropriate controls (e.g., Prilocaine as a positive control, DMSO as a negative control).

  • Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing Nav1.7) and seed them into 384-well assay plates.

  • Dye Loading: Incubate the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Transfer the compounds from the source plate to the cell plate using an automated liquid handler.

  • Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 15-30 minutes) to allow for target engagement.

  • Depolarization and Signal Reading: Add a depolarizing agent (e.g., veratridine) to all wells to activate the sodium channels. Immediately measure the fluorescent signal using a plate reader capable of kinetic reads.

  • Data Analysis: Analyze the fluorescence data to identify compounds that prevent the change in membrane potential upon depolarization. These "hits" are potential sodium channel blockers.

Conclusion and Future Directions

"2-bromo-N-(2-methylphenyl)propanamide" represents a promising, yet underexplored, starting point for drug discovery. Its value is not in a known biological activity, but in its potential as a versatile chemical scaffold. The protocols and strategies outlined here provide a roadmap for researchers to:

  • Synthesize diverse libraries of novel compounds through robust chemical transformations.

  • Employ rational, hypothesis-driven screening strategies based on structural analogy to known drugs.

  • Potentially uncover new lead compounds for further optimization.

Future work should focus on the synthesis and screening of such libraries against a panel of targets to fully elucidate the therapeutic potential of this chemical class.

References

  • PubChem. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Couturier, C., et al. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters, 19(15), 4002–4005. Available from: [Link]

  • Gemo, M. F., et al. (2022). Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems. ACS Omega, 7(1), 1039–1047. Available from: [Link]

  • Molloy, J. J., et al. (2023). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 14(4), 896–902. Available from: [Link]

  • Kumar, S., et al. (2023). Efficient method for the synthesis of prilocaine precursor amide using 2-chloropropanoic acid by skipping the use of thionyl chloride. International Journal of Chemical and Biological Sciences, 2(1), 1-6. Available from: [Link]

  • Miller, S. J., et al. (2020). Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. Tetrahedron, 76(51), 131669. Available from: [Link]

  • D'Auria, M., et al. (2019). The Fascinating Chemistry of α-Haloamides. European Journal of Organic Chemistry, 2019(44), 7291-7313. Available from: [Link]

  • Google Patents. (2016). CN105439887A - Preparation method of prilocaine base.
  • Pharmaffiliates. (n.d.). Prilocaine-impurities. Retrieved from [Link]

  • Veeprho. (n.d.). Prilocaine Impurities and Related Compound. Retrieved from [Link]

Sources

Application

Atom Transfer Radical Polymerization (ATRP) using "2-bromo-N-(2-methylphenyl)propanamide"

Initiating Information Gathering I've commenced extensive Google searches to delve into Atom Transfer Radical Polymerization (ATRP). My current focus is on gathering detailed information, with specific attention given to...

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Method

Application Note: Synthesis and Utilization of 2-Bromo-N-(2-methylphenyl)propanamide

This Application Note is structured to provide a comprehensive technical guide for the synthesis and utilization of 2-bromo-N-(2-methylphenyl)propanamide , a critical intermediate in the pharmaceutical manufacturing of l...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide for the synthesis and utilization of 2-bromo-N-(2-methylphenyl)propanamide , a critical intermediate in the pharmaceutical manufacturing of local anesthetics like Prilocaine .

Given the ambiguity of the phrase "amidation with," this guide covers both:

  • Synthesis OF the compound: The amidation reaction between o-toluidine and 2-bromopropionyl bromide.

  • Utilization WITH the compound: The downstream nucleophilic substitution with propylamine.

[1]

Executive Summary

2-bromo-N-(2-methylphenyl)propanamide (also known as 2-bromo-o-propionotoluidide) is an electrophilic amide intermediate. It is synthesized via the nucleophilic acyl substitution ("amidation") of o-toluidine with 2-bromopropionyl bromide. Its primary utility lies in its reactivity as an alkylating agent for amines, specifically in the synthesis of Prilocaine.

This protocol details an optimized Schotten-Baumann-type amidation under anhydrous conditions, prioritized for high purity and yield (>85%) suitable for pharmaceutical applications.

Chemical Context & Mechanism[2][3]

Reaction Pathway

The synthesis involves the attack of the nucleophilic nitrogen of o-toluidine on the carbonyl carbon of 2-bromopropionyl bromide. The presence of a base (Triethylamine) is critical to neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Key Mechanistic Insight: The reaction is highly exothermic. Temperature control (0–5°C) is essential not only to manage the exotherm but to prevent the elimination of HBr from the aliphatic chain, which would form the acrylamide side-product (2-acryloylamino-toluene).

Visualization of Reaction Workflow

The following diagram outlines the synthesis and downstream utility pathway.

ReactionPathway cluster_conditions Critical Process Parameters Reactant1 o-Toluidine (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 2-Bromopropionyl Bromide Reactant2->Intermediate Base Triethylamine (HBr Scavenger) Base->Intermediate Buffering Product 2-bromo-N-(2-methylphenyl) propanamide (Target Intermediate) Intermediate->Product -HBr salt (Elimination) Downstream Prilocaine (API) Product->Downstream + Propylamine (N-Alkylation) Temp T < 5°C Atm Anhydrous (N2)

Caption: Reaction pathway from precursors to the Prilocaine intermediate, highlighting the critical elimination step.

Safety & Handling (High Hazard)

CRITICAL WARNING: This protocol involves o-Toluidine , a known carcinogen and inducer of methemoglobinemia.

ReagentHazard ClassCritical Precaution
o-Toluidine Carcinogen (Cat 1B), ToxicDouble-glove (Nitrile), use exclusively in a fume hood. Monitor blood oxygen if exposure is suspected.
2-Bromopropionyl Bromide Corrosive, LachrymatorDispense with glass syringes only (plastic may degrade). Hydrolyzes violently with moisture.
Dichloromethane (DCM) Volatile, CarcinogenUse in well-ventilated hood.[1]
Target Compound Irritant, ElectrophilePotent skin sensitizer (alkylating agent). Avoid all skin contact.[1]

Experimental Protocol: Synthesis of 2-bromo-N-(2-methylphenyl)propanamide

Materials & Stoichiometry
  • Scale: 50 mmol

  • Solvent: Dichloromethane (DCM), anhydrous (150 mL).

ComponentRoleEq.Amount
o-Toluidine Limiting Reagent1.05.36 g (5.33 mL)
Triethylamine (TEA) Base (Scavenger)1.15.56 g (7.70 mL)
2-Bromopropionyl Bromide Electrophile1.0511.33 g (approx. 6.0 mL)
Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Purge with nitrogen for 15 minutes.

  • Add o-toluidine (5.36 g) and Triethylamine (5.56 g) to the flask.

  • Dissolve in 100 mL of anhydrous DCM.

  • Cool the mixture to 0°C using an ice/water bath. Wait for internal temperature equilibration.

Step 2: Controlled Addition (The "Amidation")

  • Dilute 2-bromopropionyl bromide (11.33 g) in 20 mL of anhydrous DCM in the addition funnel.

  • Add the acid bromide solution dropwise over 45–60 minutes.

    • Control Point: Maintain internal temperature < 5°C. Rapid addition causes localized heating and impurity formation.

    • Observation: A white precipitate (TEA·HBr salt) will form immediately.

Step 3: Reaction & Quench

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow to warm to room temperature (RT) over 2 hours.

  • TLC Check: (Mobile Phase: Hexane/EtOAc 80:20). Look for the disappearance of the o-toluidine spot (Rf ~0.4) and appearance of the amide (Rf ~0.6).

Step 4: Workup

  • Filter the reaction mixture through a sintered glass funnel to remove the solid TEA·HBr salts. Rinse the cake with cold DCM (20 mL).

  • Transfer the filtrate to a separatory funnel.

  • Wash 1: 1M HCl (50 mL) – Critical Step: Removes unreacted o-toluidine.

  • Wash 2: Saturated NaHCO₃ (50 mL) – Neutralizes residual acid.

  • Wash 3: Brine (50 mL) – Drying.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude off-white solid.

Step 5: Purification (Recrystallization)

  • Dissolve the crude solid in minimal boiling Ethanol (or Hexane/EtOAc 4:1).

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystalline needles.

  • Yield Expectation: 75–85%.

Downstream Utility: Synthesis of Prilocaine

Note: This section addresses the "Amidation with..." aspect if the user intends to use the title compound as a reagent.

The title compound serves as the electrophile in the N-alkylation of propylamine.

  • Reagents: 2-bromo-N-(2-methylphenyl)propanamide (1.0 eq), n-Propylamine (3.0 eq - excess acts as base and nucleophile).

  • Solvent: Toluene or Ethanol.

  • Conditions: Reflux for 4–6 hours.

  • Workup: Evaporate solvent/excess amine. Dissolve residue in ether/DCM, extract with dilute HCl (product moves to aqueous phase), basify aqueous phase with NaOH, extract back into organic solvent.

  • Product: Prilocaine (Base).

Process Control & Analytics

Quality Control Parameters

The following table summarizes the expected analytical data for the title compound.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 134–136°C (Lit. varies by purity)Capillary MP
1H NMR (CDCl₃)

2.30 (s, 3H, Ar-CH3), 1.95 (d, 3H, CH-CH3), 4.55 (q, 1H, CH-Br), 7.1-7.8 (m, 4H, Ar-H), 8.2 (br s, 1H, NH)
400 MHz NMR
Purity >98.0%HPLC (C18, ACN/Water)
Troubleshooting Workflow

Troubleshooting Problem Issue Detected Issue1 Product is Colored (Brown/Pink) Problem->Issue1 Issue2 Low Yield Problem->Issue2 Issue3 Impurity Spot on TLC (Lower Rf) Problem->Issue3 Cause1 Oxidation of o-toluidine Issue1->Cause1 Fix1 Recrystallize with activated charcoal Cause1->Fix1 Cause2 Moisture in Solvent (Hydrolysis of Acid Bromide) Issue2->Cause2 Fix2 Ensure dry DCM and N2 atmosphere Cause2->Fix2 Cause3 Incomplete Amidation (Residual Amine) Issue3->Cause3 Fix3 Increase Acid Wash rigor during workup Cause3->Fix3

Caption: Diagnostic logic for common synthetic deviations.

References

  • PubChem. (n.d.).[2] 2-Bromo-N-(2-methylphenyl)propanamide (Compound).[3][2] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Google Patents. (2011). Method for preparing N-(2-Methylphenyl)-2-(propylamino)propanamide (Prilocaine Synthesis). CN102093248B.[4] Retrieved January 31, 2026, from

  • Organic Syntheses. (n.d.). General procedures for Schotten-Baumann Amidation. Organic Syntheses Board of Editors. (General reference for reaction type).

Sources

Application

Application Note &amp; Protocol: A Scalable Synthesis of 2-bromo-N-(2-methylphenyl)propanamide

Abstract This comprehensive guide details a robust and scalable laboratory protocol for the synthesis of 2-bromo-N-(2-methylphenyl)propanamide, a key intermediate in pharmaceutical and fine chemical research. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and scalable laboratory protocol for the synthesis of 2-bromo-N-(2-methylphenyl)propanamide, a key intermediate in pharmaceutical and fine chemical research. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, critical safety protocols, and strategies for process scale-up. The presented protocol is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and safety.

Introduction: Significance and Applications

2-bromo-N-(2-methylphenyl)propanamide is a versatile synthetic building block. Its structure, featuring an α-bromo amide moiety, makes it a valuable precursor for the introduction of a propanamide sidechain onto various molecular scaffolds through nucleophilic substitution reactions. This compound and its analogues are of significant interest in medicinal chemistry and drug discovery, often serving as intermediates in the synthesis of biologically active molecules. The controlled and scalable production of this intermediate is therefore of paramount importance for advancing research and development in these fields.

Reaction Scheme and Mechanism

The synthesis of 2-bromo-N-(2-methylphenyl)propanamide is achieved through the acylation of 2-methylaniline (o-toluidine) with 2-bromopropionyl bromide. This reaction is a classic example of nucleophilic acyl substitution.

Reaction:

Caption: Experimental workflow for the synthesis of 2-bromo-N-(2-methylphenyl)propanamide.

Reaction Mechanism Overview

Reaction_Mechanism 2-Methylaniline 2-Methylaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate 2-Methylaniline->Tetrahedral Nucleophilic Attack AcylBromide 2-Bromopropionyl Bromide (Electrophile) AcylBromide->Tetrahedral Product 2-bromo-N-(2-methylphenyl)propanamide Tetrahedral->Product Expulsion of Br- Byproduct Triethylamine Hydrobromide Base Triethylamine Base->Byproduct Neutralization of HBr

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "2-bromo-N-(o-tolyl)propanamide" synthesis

Executive Summary & Reaction Context 2-bromo-N-(o-tolyl)propanamide (also known as 2-bromo-N-(2-methylphenyl)propanamide) is the critical electrophilic intermediate in the synthesis of the local anesthetic Prilocaine . T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

2-bromo-N-(o-tolyl)propanamide (also known as 2-bromo-N-(2-methylphenyl)propanamide) is the critical electrophilic intermediate in the synthesis of the local anesthetic Prilocaine .

The synthesis typically follows a nucleophilic acyl substitution pathway (Schotten-Baumann conditions or anhydrous acylation) between o-toluidine and 2-bromopropionyl bromide .

Core Reaction Scheme


Critical Quality Attribute (CQA): The purity of this intermediate directly impacts the yield of the subsequent amination step (reaction with propylamine). Residual acid bromide or hydrolyzed acid (2-bromopropionic acid) will scavenge the expensive propylamine reagent in the next step.

The "Golden Route" Protocol

Based on industrial optimization for Prilocaine intermediates.

Reagents & Stoichiometry
ReagentEquiv.RoleNotes
o-Toluidine 1.0NucleophileToxic. Ensure colorless/pale yellow starting material. Dark material indicates oxidation.
2-Bromopropionyl Bromide 1.05 - 1.1ElectrophileLachrymator. Slight excess accounts for hydrolysis by trace moisture.
Triethylamine (

)
1.1 - 1.2Base (Scavenger)Captures HBr. Can be substituted with

in biphasic systems.
Dichloromethane (DCM) SolventMediumHigh solubility for product; easy aqueous workup.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a pressure-equalizing addition funnel, nitrogen inlet, and internal thermometer.

  • Solvation: Charge o-Toluidine (1.0 eq) and

    
     (1.1 eq) into DCM (10 volumes relative to amine). Cool to 0–5°C .
    
    • Why? Cooling suppresses the formation of di-acylated byproducts and controls the exotherm.

  • Addition: Dissolve 2-Bromopropionyl bromide (1.1 eq) in minimal DCM. Add dropwise over 30–60 minutes.

    • Critical Control: Maintain internal temperature < 10°C . Rapid addition causes local heating and impurity formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 80:20) or HPLC.[1] Look for disappearance of o-toluidine.[2]

  • Quench & Workup:

    • Wash organic layer with 1M HCl (removes unreacted o-toluidine and amine salts).

    • Wash with Sat.

      
        (removes 2-bromopropionic acid from hydrolyzed reagent).
      
    • Wash with Brine , dry over

      
      , and concentrate.
      
  • Crystallization: Recrystallize from Hexane/Ethyl Acetate if high purity (>99%) is required.

Visualization: Process Workflow

ReactionWorkflow Start Start: o-Toluidine + Base in DCM (0°C) Add Dropwise Addition: 2-Bromopropionyl Bromide (Maintain <10°C) Start->Add React Reaction: Warm to RT (2-4 Hours) Add->React Check QC Check: TLC/HPLC (Amine consumed?) React->Check Check->React No (Extend time) Quench Workup: 1. 1M HCl Wash 2. NaHCO3 Wash Check->Quench Yes Isolate Isolation: Dry & Evaporate (Optional Recryst.) Quench->Isolate

Figure 1: Optimized workflow for the synthesis of 2-bromo-N-(o-tolyl)propanamide, highlighting critical decision points.

Troubleshooting Hub (Q&A)

Category A: Purity & Color Issues

Q1: My reaction mixture turned dark brown/black immediately. Is the product ruined?

  • Diagnosis: This is likely oxidation of the o-toluidine . Anilines are sensitive to air oxidation, forming highly colored impurities (azo compounds/tars) even at trace levels.

  • Solution:

    • Purify Starting Material: Distill your o-toluidine before use if it is not pale yellow.

    • Inert Atmosphere: Conduct the reaction strictly under Nitrogen or Argon.

    • Impact: The product can often still be isolated as a white/off-white solid by recrystallization (Hexane/EtOAc), as the colored impurities are usually more polar or remain in the mother liquor.

Q2: I see a new impurity spot on TLC that is more polar than the product.

  • Diagnosis: This is often 2-bromopropionic acid , resulting from the hydrolysis of your acyl bromide reagent due to moisture.

  • Solution:

    • Ensure DCM is anhydrous.

    • The Wash Step: This impurity is acidic. Ensure your saturated

      
       wash is thorough (pH of aqueous layer should be basic).
      
    • Reagent Quality: Check the quality of your 2-bromopropionyl bromide. If it is cloudy or has a pungent vinegar smell, it may have hydrolyzed in the bottle.

Category B: Yield & Physical State[3]

Q3: The yield is lower than expected (<70%). Where did I lose the product?

  • Diagnosis:

    • Incomplete Reaction: Did you check for residual amine?

    • Workup Loss: The amide product has slight solubility in water, especially if the aqueous layer is large.

    • Hydrolysis: If the quench is too exothermic or the pH is too high for too long, the amide bond can hydrolyze (less likely under mild conditions, but possible).

  • Solution:

    • Back-Extraction: Extract the aqueous wash layers with a small portion of DCM to recover dissolved product.

    • Dry Loading: If yield is critical, avoid aqueous workup entirely: Filter off the salt precipitate (

      
      ), concentrate the filtrate, and pass through a short silica plug.
      

Q4: The reaction solidified, stopping the stirrer.

  • Diagnosis: Precipitation of the salt byproduct (

    
     or 
    
    
    
    if using carbonate).
  • Solution:

    • Solvent Volume: Increase solvent volume to 15-20 volumes.

    • Mechanical Stirring: For scales >50g, magnetic stirring is insufficient. Use an overhead mechanical stirrer.

Advanced Optimization: Solvent & Base Effects

If the DCM/


 route is problematic for your specific setup, consider these alternatives:
ParameterAlternativeProsCons
Base

(aq/solid)
Cheaper; Heterogeneous (easy removal by filtration).Slower reaction; requires vigorous stirring (biphasic).
Solvent Acetone commonly used in Prilocaine patents; environmentally friendlier than DCM.Product and salts may both precipitate; requires aqueous precipitation workup.
Solvent Toluene Higher boiling point; good for large scale.Harder to remove solvent traces; product solubility varies.[3]
Troubleshooting Logic Tree

Troubleshooting Root Issue Detected Q_Color Problem: Dark Color? Root->Q_Color Q_Yield Problem: Low Yield? Root->Q_Yield A_Oxidation Cause: Amine Oxidation Action: Distill Amine + Use Nitrogen Q_Color->A_Oxidation Yes Q_Wash Check Aqueous Layer Q_Yield->Q_Wash A_Solubility Cause: Product Loss to Water Action: Back-extract Aqueous Q_Wash->A_Solubility Product found in Aq. A_Hydrolysis Cause: Reagent Hydrolysis Action: Use Fresh Acid Bromide Q_Wash->A_Hydrolysis Product not found

Figure 2: Logic tree for diagnosing common synthesis failures.

References

  • Prilocaine Synthesis Overview. ChemicalBook. (Describes the reaction of o-toluidine with bromopropionyl bromide as the standard industrial route). Link

  • Amide Coupling Troubleshooting. ChemPros Community / Reddit. (Discussions on HATU vs Acid Chloride coupling efficiency and troubleshooting). Link

  • 2-Bromo-N-(2-methylphenyl)propanamide Properties. CymitQuimica. (Physical properties and commercial availability of the intermediate). Link

  • Reaction Safety (Acid Bromides). PubChem. (Safety data for 2-bromopropionyl bromide). Link

  • Patent: Method for preparing Prilocaine. Google Patents (CN102093248A). (Detailed industrial procedure using carbonate base in acetone). Link

Sources

Optimization

Troubleshooting low yield in "2-bromo-N-(2-methylphenyl)propanamide" preparation

Current Status: OPEN TICKET #4920 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting Low Yield & Optimization of -Bromoamide Formation Executive Summary & Diagnostic Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: OPEN TICKET #4920 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Subject: Troubleshooting Low Yield & Optimization of


-Bromoamide Formation

Executive Summary & Diagnostic

You are encountering low yields in the acylation of 2-methylaniline (o-toluidine) with 2-bromopropanoyl bromide . While this appears to be a standard Schotten-Baumann or anhydrous acylation, the specific steric and electronic environment of the ortho-methyl group combined with the lability of the


-bromoacyl halide creates a "perfect storm" for yield loss.

The Three Primary Failure Modes:

  • Moisture-Induced Hydrolysis: 2-bromopropanoyl bromide is far more moisture-sensitive than simple acetyl chloride. If your solvent or atmosphere is not strictly anhydrous, the reagent hydrolyzes to 2-bromopropionic acid before it attacks the amine.

  • Steric Hindrance: The ortho-methyl group on the aniline twists the ring, reducing the nucleophilicity of the amine nitrogen. This slows the reaction, allowing competing side reactions (hydrolysis or elimination) to dominate.

  • 
    -Elimination (The "Hidden" Side Reaction):  In the presence of strong bases (like Triethylamine) and uncontrolled exotherms, 2-bromopropanoyl bromide can undergo dehydrohalogenation to form acryloyl species, leading to polymerized byproducts or acrylamides.
    

Optimized Experimental Protocol

Standardized for 10.0 mmol scale. This protocol prioritizes purity over speed.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
o-Toluidine 1.0NucleophileMust be clear/light yellow. If dark/black, distill before use.
2-Bromopropanoyl bromide 1.1 - 1.2ElectrophileClear liquid. If fuming/orange, distill.
Triethylamine (TEA) 1.2Base (Scavenger)Dry over KOH. Wet base = Hydrolysis.
Dichloromethane (DCM) Solvent0.2 M Conc.Anhydrous (P2O5 dried or molecular sieves).
Step-by-Step Workflow

Step 1: Preparation (0 - 15 mins)

  • Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

  • Flush with Nitrogen/Argon.

  • Dissolve o-toluidine (1.07 g, 10 mmol) and TEA (1.21 g, 12 mmol) in 50 mL anhydrous DCM .

  • CRITICAL: Cool the mixture to -10°C to 0°C using an ice/salt bath. Do not skip cooling.

Step 2: Acylation (15 - 60 mins)

  • Dilute 2-bromopropanoyl bromide (2.37 g, 11 mmol) in 10 mL DCM .

  • Add the acid bromide solution dropwise over 20–30 minutes.

  • Why? Rapid addition causes localized heating. Heat + Base = Elimination to acrylamides.

  • Monitor TLC (Hexane:EtOAc 8:2). The amine spot (

    
    ) should disappear.
    

Step 3: Quench & Workup (1 - 2 hours)

  • Once addition is complete, allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 20 mL): Removes unreacted amine and TEA.

    • Sat. NaHCO

      
       (2 x 20 mL):  Removes hydrolyzed acid byproducts.
      
    • Brine (1 x 20 mL): Dries the organic layer.

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at <40°C.

Step 4: Purification (Crystallization)

  • The crude solid is often off-white.

  • Recrystallization System: Hexane/Ethyl Acetate (4:1) or Ethanol/Water.

  • Dissolve in minimum hot EtOAc, add Hexane until turbid, cool slowly to 4°C.

Visualizing the Process & Logic

The following diagram illustrates the reaction pathway and the critical decision points where yield is lost.

ReactionLogic cluster_inputs Reagents cluster_process Reaction Chamber Amine o-Toluidine (Sterically Hindered) Mix Mix in DCM (-10°C) Amine->Mix Acyl 2-Bromopropanoyl Bromide Acyl->Mix Hydrolysis SIDE REACTION: Hydrolysis to Acid (Dead End) Acyl->Hydrolysis Moisture Present Decision Temp Control? Mix->Decision BaseAttack Base (TEA) Scavenges HBr Product Target: 2-bromo-N-(2-methylphenyl) propanamide BaseAttack->Product Nucleophilic Attack Decision->BaseAttack Good (<0°C) Elimination SIDE REACTION: Elimination to Acrylamide (Polymerization) Decision->Elimination Poor (>20°C) Workup Wash: HCl (remove amine) Wash: NaHCO3 (remove acid) Elimination->Workup Contaminants Product->Workup Final Pure Crystals Workup->Final Recrystallization

Figure 1: Reaction logic flow highlighting the critical temperature dependence to avoid elimination side-reactions.

Troubleshooting & FAQs

Q1: My product is an oil that won't solidify. What happened?

Diagnosis: This usually indicates the presence of impurities preventing crystal lattice formation.

  • Cause A (Residual Solvent): DCM can be trapped in the lattice.

  • Cause B (The "Acrylamide" Impurity): If you ran the reaction too hot, you likely formed N-(2-methylphenyl)acrylamide. This impurity is often oily.

  • Solution: Triturate the oil with cold Hexane or Pentane. Scratch the flask walls with a glass rod to induce nucleation. If that fails, run a quick silica plug filtration (eluting with 100% DCM) to remove polar impurities before attempting recrystallization again.

Q2: Why is my yield consistently around 40-50%?

Diagnosis: This suggests a stoichiometry issue or "invisible" loss.

  • Check 1: Did you use dry solvents? 2-bromopropanoyl bromide hydrolyzes rapidly. If 50% of your acyl halide became acid before reacting, your max yield is 50%.

  • Check 2: The ortho-methyl group makes the amine slow. If you quenched too early (e.g., <1 hour), the reaction wasn't done.

  • Fix: Increase the acyl bromide equivalents to 1.2 or 1.5. Extend reaction time to 3 hours at RT.

Q3: Can I use K2CO3 instead of Triethylamine?

Answer: Yes, and it is often better .

  • Method: Use a biphasic system (Schotten-Baumann conditions). Dissolve amine in EtOAc. Add equal volume of saturated aqueous K2CO3. Add acyl bromide dropwise to the rapidly stirring biphasic mixture.

  • Advantage: The inorganic base stays in the water layer, preventing the "base-catalyzed elimination" of HBr from the acyl halide, which requires organic-soluble base to proceed efficiently. This often results in cleaner profiles for sensitive substrates [1].

Q4: The NMR shows a doublet at ~1.8 ppm and a quartet at ~4.5 ppm. Is this right?

Answer: Yes.

  • Quartet (~4.5 ppm): Corresponds to the CH-Br proton (

    
    -proton).
    
  • Doublet (~1.8 ppm): Corresponds to the methyl group on the propyl chain.

  • Singlet (~2.2 ppm): Corresponds to the ortho-methyl on the aromatic ring.

  • Warning: If you see multiplets around 5.5–6.5 ppm, that is the alkene protons from the elimination side product (acrylamide).

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (General procedure for amide formation using acid halides).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. (Physical properties and safety data).

  • Organic Syntheses. General procedures for acylation of hindered amines. (Reference for handling ortho-substituted anilines).

  • Constantine, J. et al. "Process for the preparation of Prilocaine and intermediates thereof." US Patent 2012/0123165. (Specific industrial conditions for this exact transformation).

Troubleshooting

Technical Support Center: Purification of 2-bromo-N-(2-methylphenyl)propanamide

[1][2] Case Reference: CAS 19397-79-6 (Prilocaine Intermediate) Support Level: Tier 3 (Senior Application Scientist) Status: Operational[1][2] Executive Summary & Molecule Profile User Context: You are likely synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Case Reference: CAS 19397-79-6 (Prilocaine Intermediate) Support Level: Tier 3 (Senior Application Scientist) Status: Operational[1][2]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing this compound as an electrophilic intermediate for local anesthetics (e.g., Prilocaine). Purity at this stage is critical because the remaining o-toluidine (starting material) is toxic and difficult to separate after the subsequent amination step.[2]

The Molecule:

  • Chemical Name: 2-bromo-N-(2-methylphenyl)propanamide[1][2][3][4][5]

  • Role: Electrophilic Amide Intermediate

  • Key Reactivity: The

    
    -bromo position is highly susceptible to nucleophilic attack (intended) and hydrolysis (unintended).[1][2]
    
  • Physical State: White to off-white crystalline solid.[1][2]

Diagnostic & Triage: What is your impurity?

Before initiating purification, identify the contaminant profile using Thin Layer Chromatography (TLC) or visual inspection.[2]

Visual Troubleshooting Guide
ObservationProbable CauseImmediate Action
Pink / Brown coloration Oxidation of residual o-toluidine (amine).[1][2]Perform Acid Wash Protocol (Module 3).
Oiling out during cooling Solvent trapped or supersaturation.[1][2]Re-heat and add seed crystal; check Recrystallization Guide (Module 4).
Acrid / Vinegar smell Residual 2-bromopropionyl bromide or acid.[1][2]Perform Base Wash Protocol (Module 3).
Sticky / Gummy solid Polymerization or solvent occlusion.[1][2]Triturate with cold hexanes.
TLC Diagnosis (Silica Gel, 20% EtOAc in Hexanes)
  • Spot at Baseline (Rf < 0.1): o-Toluidine (amine salts) or polymerized material.[1][2]

  • Streaking Spot (Rf ~0.2-0.3): 2-Bromopropionic acid (hydrolysis byproduct).[1][2]

  • Main Spot (Rf ~0.5): Target Product (Amide).

  • High Rf Spot (Rf > 0.8): Non-polar impurities (rare in this synthesis).[2]

Chemical Remediation: The "Switchable" Wash Protocol

Theory: This protocol utilizes the amphoteric nature of the impurities versus the neutral nature of the amide. We use pH manipulation to force impurities into the aqueous phase while keeping the product in the organic phase.

Critical Warning: The


-bromo group is labile.[1][2] Do not use strong bases (NaOH/KOH)  or high temperatures during the base wash, as this will cause hydrolysis (yielding the hydroxy-amide) or elimination (yielding acrylamides).[2]
Workflow Diagram (The Separation Logic)

PurificationLogic Start Crude Reaction Mixture (Dissolved in DCM or EtOAc) AcidWash 1. Acid Wash (1M HCl, Cold) Start->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 AqLayer1 Aqueous Layer (Contains o-Toluidine HCl salt) PhaseSep1->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Acid Impurities) PhaseSep1->OrgLayer1 Keep BaseWash 2. Base Wash (Sat. NaHCO3, Cold, Fast) OrgLayer1->BaseWash PhaseSep2 Phase Separation BaseWash->PhaseSep2 AqLayer2 Aqueous Layer (Contains 2-Bromopropionate) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer (Neutral Product) PhaseSep2->OrgLayer2 Keep FinalSteps 3. Brine Wash -> Dry (MgSO4) -> Evaporate OrgLayer2->FinalSteps

Figure 1: Chemo-selective extraction workflow. By converting the amine to a salt (Acid Wash) and the acid to a carboxylate (Base Wash), we isolate the neutral amide.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2] Use approx. 10 mL solvent per gram of crude.[2]

  • Acid Wash (Removes Amine):

    • Wash the organic layer twice with 1M HCl (cold).[2]

    • Mechanism:[1][6][7] Protonates residual o-toluidine, turning it into a water-soluble hydrochloride salt.[1][2]

  • Base Wash (Removes Acid):

    • Wash the organic layer once with Saturated NaHCO₃ (Sodium Bicarbonate).[2]

    • Technique: Perform this quickly and with cold solution to prevent hydrolysis of the C-Br bond.[2]

    • Mechanism:[1][6][7] Deprotonates 2-bromopropionic acid, turning it into a water-soluble sodium carboxylate.[1][2]

  • Drying: Wash with brine (saturated NaCl), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Physical Refinement: Recrystallization

If the product remains colored or the melting point is broad (range > 2°C), perform recrystallization.

Recommended Solvent Systems:

  • System A (Preferred): Hexanes / Ethyl Acetate (Starts 80:20, adjust polarity).[2]

  • System B (Alternative): Ethanol / Water (Add water to hot ethanol solution until turbid).[2]

Troubleshooting the "Oiling Out" Phenomenon

Users often report the product separating as an oil rather than crystals.[2] This occurs when the melting point of the solute is close to the boiling point of the solvent, or the solution is too concentrated.

Recrystallization Start Crude Solid Dissolve Dissolve in min. hot EtOAc Start->Dissolve AddAnti Add Hexanes dropwise until cloudy Dissolve->AddAnti Cool Cool to Room Temp AddAnti->Cool Check Observation? Cool->Check Crystals Crystals Form Check->Crystals White Needles Oil Oils Out Check->Oil Yellow Droplets Reheat Reheat to dissolve Add more EtOAc Oil->Reheat Seed Add Seed Crystal Cool Slower Reheat->Seed Seed->Cool

Figure 2: Decision loop for handling "oiling out" during recrystallization.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use NaOH instead of NaHCO₃ for the wash? A: No. Sodium Hydroxide is a strong nucleophile and base.[2] It will likely cause elimination of HBr (forming the acrylamide) or substitution (forming the hydroxy-amide).[2] Stick to weak bases like Bicarbonate.[2]

Q: My product turned purple after sitting on the bench. Is it ruined? A: Not necessarily. This is likely surface oxidation of trace o-toluidine.[1][2]

  • Fix: Triturate (wash) the solid with cold hexanes or diethyl ether.[2][8] The colored impurity is usually more soluble in ether than the amide product.[2]

Q: What is the expected Melting Point? A: Pure 2-bromo-N-(2-methylphenyl)propanamide typically melts in the range of 90–110°C (depending on specific crystal polymorphs and residual solvent).[1][2] If your MP is below 85°C, significant impurities remain.[2]

Q: I see a doublet at ~1.8 ppm in the H-NMR. Is this an impurity? A: Likely not. This is the characteristic doublet of the methyl group on the propyl chain (


-CH-Br).[1][2] Ensure it integrates to 3 protons.

References

  • BenchChem. (2025).[2][9] 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide. Retrieved from

  • ChemicalBook. (2025).[2][10] 2-Chloro-N-(2-methylphenyl)propanamide Properties (Analog comparison). Retrieved from [1][2]

  • University of Rochester. (n.d.).[2][10] Workup for DCC Coupling and Amide Purification. Retrieved from

Sources

Optimization

Technical Support Center: Reaction Monitoring of 2-bromo-N-(2-methylphenyl)propanamide

This guide is structured as a high-level technical resource for researchers synthesizing 2-bromo-N-(2-methylphenyl)propanamide (an intermediate in the synthesis of local anesthetics like Prilocaine).[1] It moves beyond b...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for researchers synthesizing 2-bromo-N-(2-methylphenyl)propanamide (an intermediate in the synthesis of local anesthetics like Prilocaine).[1] It moves beyond basic instruction to address the mechanistic nuances of monitoring acylation reactions via Thin Layer Chromatography (TLC).

Topic: Real-time monitoring of the acylation of o-toluidine with 2-bromopropanoyl bromide. Target Analyst: Senior Chemists, Process Development Scientists.[1]

Core Logic & Mechanistic Insight

The synthesis involves the nucleophilic attack of 2-methylaniline (o-toluidine) on 2-bromopropanoyl bromide (or chloride).[1] Successful monitoring requires distinguishing three species with distinct physicochemical behaviors on silica gel:

  • The Nucleophile (o-Toluidine): A primary aromatic amine.[1] It is basic and tends to interact strongly with the acidic silanol groups of the stationary phase, often resulting in "streaking" or low

    
     values unless the mobile phase is modified.
    
  • The Electrophile (2-bromopropanoyl bromide): Highly reactive.[1] It is not stable on a standard silica TLC plate.[1] It hydrolyzes rapidly to 2-bromopropionic acid upon exposure to atmospheric moisture or the silica surface.[1] Note: You are likely tracking the disappearance of the amine, not the consumption of the bromide.

  • The Product (2-bromo-N-(2-methylphenyl)propanamide): A neutral secondary amide.[1] It exhibits significantly different polarity and hydrogen-bonding capability compared to the starting amine.[1]

The "Traffic Light" Visualization Strategy

To ensure scientific integrity, rely on a Dual-Visualization Protocol . Relying solely on UV is a common failure point because both the starting material (SM) and product (P) absorb at 254 nm.[1]

  • UV (254 nm): Detects the aromatic ring (present in SM and P).[1]

  • Ninhydrin Stain: The "Truth Serum."[1] It reacts only with the primary amine (o-toluidine) to produce a pink/red spot.[1] The amide product will remain colorless.[1]

Standardized TLC Protocol

Mobile Phase Selection

Data indicates that a non-polar to moderately polar system is optimal.[1] The amide is lipophilic but possesses a polar carbonyl group.[1]

VariableRecommendationTechnical Rationale
Stationary Phase Silica Gel 60

Standard normal phase matrix.[1]
Standard Solvent Hexane : Ethyl Acetate (80:20) Provides optimal separation (

) for the amide [1, 2].[1]
Alternative Hexane : Acetone (70:[1]30)Use if the product co-elutes with impurities.[1]
Additive 1% Triethylamine (Et

N)
Critical: Neutralizes silica acidity to prevent o-toluidine streaking [3].[1]
Sample Preparation (The "Mini-Workup")

Do not spot the reaction mixture directly. The unreacted acid bromide is corrosive and will generate HBr on the plate, altering local pH and


 values.
  • Take a 20

    
    L aliquot of the reaction mixture.
    
  • Dispense into a small vial containing 100

    
    L EtOAc and 100 
    
    
    
    L saturated NaHCO
    
    
    (aq).
  • Vortex/Shake briefly.[1]

  • Spot the top organic layer .[1] This neutralizes the acid bromide and mimics the final workup conditions.[1]

Visualization Workflow Diagram

The following diagram illustrates the critical decision pathways for interpreting the TLC plate.

TLC_Workflow Start Develop TLC Plate (Hex:EtOAc 80:20) UV_Check Visualize under UV (254 nm) Start->UV_Check Analysis_1 Are distinct spots visible? UV_Check->Analysis_1 Stain Dip in Ninhydrin & Heat Analysis_1->Stain Yes (Spots separated) Modify Troubleshoot: Add 1% Et3N or Change Solvent Analysis_1->Modify No (Streaking/Overlap) Result_Pink Pink/Red Spot Visible Stain->Result_Pink Result_NoPink No Pink Spot Stain->Result_NoPink Conclusion_Incomplete Reaction INCOMPLETE (Free Amine Present) Result_Pink->Conclusion_Incomplete Conclusion_Complete Reaction COMPLETE (Amine Consumed) Result_NoPink->Conclusion_Complete Modify->Start

Figure 1: Decision logic for monitoring the acylation of o-toluidine. Note the mandatory use of Ninhydrin to confirm consumption of the amine.

Troubleshooting Guide (FAQ)

Q1: I see a long streak starting from the baseline instead of a distinct spot for the starting material. What is happening?

Diagnosis: Protonation of the amine.[1][2] Mechanism: o-Toluidine is basic.[1] The slightly acidic nature of silica gel (


) protonates the amine to form an ammonium salt, which interacts strongly with the stationary phase, causing "tailing."
Solution:  Pre-treat your TLC plate with mobile phase containing 1% Triethylamine (Et

N)
or add Et

N directly to your developing chamber.[1] This masks the acidic sites on the silica [3].[1]
Q2: My product spot has a "ghost" spot just below it that smears.

Diagnosis: Hydrolysis of the


-bromo group.[1]
Mechanism:  The 

-bromo amide is susceptible to hydrolysis, especially if the silica is wet or the plate is left too long.[1] The "ghost" spot is likely the hydrolyzed alcohol or elimination product (acrylamide derivative).[1] Solution:
  • Ensure the plate is dried immediately after development.[1]

  • Run the TLC quickly; do not let the plate soak.[1]

  • Confirm the "mini-workup" (see Protocol) was performed to remove acidic byproducts before spotting.[1]

Q3: Ninhydrin stains the entire plate pink.

Diagnosis: Ambient amine contamination.[1] Mechanism: If the reaction uses volatile bases (like Et


N) and the plate is heated while wet with the reaction mixture, the background will stain.
Solution:  Dry the TLC plate thoroughly with a heat gun before dipping in Ninhydrin.[1] Ensure the mobile phase (if it contains Et

N) is fully evaporated.[1]
Q4: How do I differentiate the Product from the Acid Bromide?

Technical Answer: You generally don't. The acid bromide (2-bromopropanoyl bromide) is not stable on silica.[1] It hydrolyzes to 2-bromopropionic acid, which usually stays near the baseline or streaks heavily.[1] Protocol: Focus exclusively on the disappearance of the o-toluidine spot . If the amine is gone (UV active, Ninhydrin positive spot is absent), the limiting reagent is consumed.

Data Summary: Expected Values

Values are approximate and dependent on humidity and silica activity.

Compound

(Hex:EtOAc 80:20)
UV (254 nm)Ninhydrin Stain
o-Toluidine (SM) 0.25 - 0.35Strong AbsorbancePositive (Red/Pink)
Product (Amide) 0.45 - 0.55Strong AbsorbanceNegative (No Color)
2-Bromopropionic Acid < 0.10 (Baseline)Weak/NoneNegative

References

  • PubChem. 2-bromo-N-(2-methylphenyl)propanamide.[1][3] National Library of Medicine.[1] Available at: [Link][1]

  • Chemistry LibreTexts. Visualizing TLC Plates. Available at: [Link]

Sources

Troubleshooting

Preventing decomposition of "2-bromo-N-(2-methylphenyl)propanamide" during reaction

Technical Support Center | Application Note: AN-2026-BP Subject: Stabilization & Handling of 2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6) Status: Resolved Audience: Process Chemists, Medicinal Chemists[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note: AN-2026-BP Subject: Stabilization & Handling of 2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6) Status: Resolved Audience: Process Chemists, Medicinal Chemists[1][2][3][4][5]

Executive Summary

2-Bromo-N-(2-methylphenyl)propanamide (also known as 2-bromo-2'-methylpropionanilide) is a critical electrophilic intermediate, most notably utilized in the synthesis of the local anesthetic Prilocaine .[1][2][3][4][5][6] While chemically robust under inert storage, it exhibits significant instability under reaction conditions, specifically prone to dehydrohalogenation (elimination) , photolytic degradation , and hydrolysis .[4][5]

This guide provides a root-cause analysis of these decomposition pathways and actionable protocols to maximize yield and purity.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: I observe a new, non-polar spot on TLC that is UV-active but does not stain with ninhydrin. My yield is dropping.

  • Diagnosis: You are likely observing Elimination (Dehydrobromination).[1][2][3][4]

  • Mechanism: Under basic conditions or elevated temperatures, the

    
    -proton is acidic.[2][3][4][5] Bases can abstract this proton, leading to the expulsion of the bromide ion and the formation of N-(2-methylphenyl)acrylamide  (an 
    
    
    
    -unsaturated amide).[2][4][5]
  • Solution:

    • Lower Reaction Temperature: Elimination is entropically favored.[1][2][3][4] Reduce temperature to 25–35°C.

    • Change the Base: If using strong bases (e.g., NaOH, NaOEt), switch to a weaker, non-nucleophilic inorganic base like Potassium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ).[4][5]
    • Reagent Order: Do not premix the amide with the base. Add the amine nucleophile before or simultaneously with the base to ensure substitution competes favorably with elimination.

Q2: The reaction mixture has turned a dark brown/black color.

  • Diagnosis: Photolytic Radical Decomposition or Polymerization .[1][2][3][4]

  • Mechanism: The C-Br bond is photosensitive.[1][2][3][4][7] UV/visible light can cleave this bond homolytically, generating radical species that couple or polymerize (especially if the acrylamide side-product is present).[2][3][4][5]

  • Solution:

    • Light Exclusion: Wrap reaction vessels in aluminum foil or use amber glassware.

    • Radical Scavengers: Ensure solvents are degassed (oxygen can propagate radical chains).[1][2][3][4]

Q3: I see a precipitate forming immediately upon adding the amine, but conversion is stalled.

  • Diagnosis: Salt Formation (Hydrobromide salt of the amine).[3][4]

  • Mechanism: The amine reagent acts as a base, scavenging the HBr generated during the substitution.[5] If the amine is the limiting reagent, it precipitates as the HBr salt and is removed from the reaction stoichiometry.[5]

  • Solution:

    • Stoichiometry: Use at least 2.0–2.5 equivalents of the amine (one to react, one to scavenge acid) or add an auxiliary base (e.g., DIPEA,

      
      ) to scavenge the proton.[5]
      

Part 2: Decomposition Pathways & Mechanisms

The following diagram illustrates the competing pathways for 2-bromo-N-(2-methylphenyl)propanamide. The goal is to steer the reaction solely toward Pathway 1 (Substitution).

DecompositionPathways Start 2-Bromo-N-(2-methylphenyl) propanamide (Starting Material) SubProduct Prilocaine / Amino-Amide Product (Desired) Start->SubProduct Pathway 1: Substitution (SN2) (Primary Amine, <40°C) ElimProduct N-(2-methylphenyl) acrylamide (Impurity A) Start->ElimProduct Pathway 2: Elimination (E2) (High T, Strong Base) HydroProduct 2-Hydroxy-N-(2-methylphenyl) propanamide (Impurity B) Start->HydroProduct Pathway 3: Hydrolysis (H2O, OH-) RadicalProduct Radical/Polymerized By-products (Tarry Residue) Start->RadicalProduct Pathway 4: Photolysis (UV Light, hν) ElimProduct->RadicalProduct Polymerization

Figure 1: Reaction landscape of 2-bromo-N-(2-methylphenyl)propanamide.[1][2][3][4][5] Pathway 1 is the desired nucleophilic substitution.[3] Pathways 2, 3, and 4 represent the primary decomposition modes.[5]

Part 3: Optimized Experimental Protocols

Storage & Handling SOP
  • Temperature: Store at 2–8°C . Thermal degradation is slow but cumulative.[2][3][4]

  • Atmosphere: Store under Argon or Nitrogen .[1][2][3][4] Moisture can induce slow hydrolysis of the C-Br bond.[2][3][4]

  • Container: Amber glass vials with Teflon-lined caps to prevent photolysis.

Reaction Protocol: Amination (Synthesis of Prilocaine Analogues)

This protocol minimizes elimination (acrylamide formation) by controlling basicity and temperature.[1][2][3][4]

ParameterSpecificationRationale
Solvent Toluene or AcetoneAprotic solvents reduce solvolysis.[1][2][3][4][5] Toluene allows for easy washing of salts.[2][3][4]
Temperature 25°C – 45°C Higher T (>50°C) significantly increases elimination rates [1].[1][2][3][4]
Base

or Excess Amine
Avoid strong hydroxide bases (

).[1][2][3][4] Carbonates are sufficient to neutralize HBr without promoting E2 elimination.[1][2][3][4]
Concentration 0.5 M – 1.0 MHigh concentration favors bimolecular substitution (SN2) over unimolecular degradation.[1][2][3][4]
Time 4 – 14 HoursMonitor by TLC.[2][3][4] Prolonged stirring after completion leads to product oxidation.[2][3][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of 2-bromo-N-(2-methylphenyl)propanamide in Toluene (approx. 5-10 volumes).

  • Base Addition: Add 1.5 eq of anhydrous

    
     (granular preferred over powder to prevent caking).
    
  • Nucleophile Addition: Add 1.1–1.5 eq of the amine (e.g., propylamine) dropwise at room temperature.[3][4]

    • Critical: Do not heat the reaction vessel before adding the amine.

  • Reaction: Stir at 35°C. Monitor via TLC (System: Hexane/EtOAc 3:1).

    • Checkpoint: If starting material persists after 14h, add 0.1 eq KI (Finkelstein catalyst) rather than increasing temperature.[2][3][4][5]

  • Workup: Filter off inorganic salts. Wash the filtrate with water to remove residual salts and amine.[3] Dry over

    
     and concentrate in vacuo <40°C .
    

References

  • Regla, I., et al. (2014).[2][3][4] "Synthesis of Prilocaine Hydrochloride in Continuous Flow Systems." Journal of Flow Chemistry. This study highlights that while high temperatures (150°C) are possible in flow (seconds residence time), batch reactions require lower temperatures to prevent decomposition.[2][3][4][5]

  • ChemicalBook. (2024).[1][2][3][4] "2-Bromo-N-(2-methylphenyl)propanamide Properties and Stability." ChemicalBook Database.[1][2][3][4] Provides physical property data and storage recommendations.

  • PubChem. (2024).[1][2][3][4] "Compound Summary: 2-Bromo-N-(2-methylphenyl)propanamide (CAS 19397-79-6)."[1][2][3][4][5] National Library of Medicine.[2][3][4] Confirms chemical structure and identifiers. [2][3][4][5]

  • Master Organic Chemistry. (2023). "Elimination vs Substitution: Factors affecting Alpha-Halo Carbonyls." MasterOrganicChemistry. General mechanistic grounding for alpha-halo amide reactivity.

Sources

Optimization

Minimizing dimer formation in "2-bromo-N-(2-methylphenyl)propanamide" synthesis

The following technical guide is structured as a Tier 3 Support resource, designed for process chemists and R&D scientists optimizing the synthesis of 2-bromo-N-(2-methylphenyl)propanamide . Technical Support Center: Min...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource, designed for process chemists and R&D scientists optimizing the synthesis of 2-bromo-N-(2-methylphenyl)propanamide .

Technical Support Center: Minimizing Dimer Formation in -Bromoamide Synthesis

Subject: Troubleshooting High Levels of N-Alkylated Dimer Impurity Molecule: 2-bromo-N-(2-methylphenyl)propanamide (Intermediate for Prilocaine) Case ID: PRILO-INT-002

Executive Summary & Problem Definition

Users synthesizing 2-bromo-N-(2-methylphenyl)propanamide often encounter a specific "dimer" impurity that co-elutes with the product or complicates crystallization.

The Impurity: N-(2-methylphenyl)-2-[(2-methylphenyl)amino]propanamide The Cause: This is not a polymerization event. It is a Nucleophilic Substitution (


)  side reaction where the unreacted amine (o-toluidine) attacks the alkyl bromide of the formed product.

This guide details the mechanistic competition between the desired Amidation (Kinetic Control) and the undesired Alkylation (Thermodynamic/Thermal Control) and provides a validated protocol to suppress the latter.

Mechanistic Insight: The "Race" Against Time

To solve this, you must visualize the reaction as a competition between two pathways.

  • Pathway A (Desired): The amine attacks the carbonyl carbon of the acid bromide. This is fast, highly exothermic, and driven by the high electrophilicity of the acyl halide.

  • Pathway B (Undesired): The amine attacks the

    
    -carbon (holding the bromine). This is slower but becomes significant if the reaction temperature rises or if the product is exposed to excess amine for prolonged periods.
    
Reaction Pathway Diagram[1]

ReactionPathways Start Reactants (o-Toluidine + 2-Bromopropionyl bromide) Product TARGET PRODUCT 2-bromo-N-(2-methylphenyl)propanamide Start->Product Pathway A: Amidation (Fast, Kinetic, <0°C) Impurity DIMER IMPURITY (N-Alkylated Side Product) Start->Impurity Pathway B: Direct Alkylation (Slow, requires heat) Product->Impurity Pathway C (CRITICAL FAILURE): Product + Excess Amine -> SN2 Attack (Favored by >10°C, Excess Amine)

Figure 1: The Critical Failure Mode is Pathway C, where the formed product reacts with remaining starting material.

The "Inverse Addition" Protocol (Gold Standard)

The most common error in this synthesis is the Standard Addition method (adding Acid Bromide to Amine). This creates a condition where the newly formed product is surrounded by a large excess of unreacted amine—the perfect storm for dimer formation.

The Solution: Use Inverse Addition (Adding Amine to Acid Bromide) or Simultaneous Addition to keep the free amine concentration near zero.

Validated Protocol Parameters
ParameterSpecificationRationale
Temperature -10°C to -5°C Critical. Amidation proceeds at this temp;

alkylation is virtually arrested.
Stoichiometry 1.0 : 1.0 (Amine:Acid Halide) Do not use excess o-toluidine.
Base Scavenger TEA or DIPEA (1.1 eq) Use a tertiary amine to scavenge HBr. Tertiary amines cannot undergo the amide coupling or the

displacement easily due to sterics/quaternization reversibility.
Addition Mode Inverse Add the Amine/Base mixture to the Acid Bromide solution.
Solvent DCM or Toluene Non-polar solvents suppress the ionic transition state of the

reaction compared to polar aprotic solvents (like DMF).
Step-by-Step Methodology
  • Reactor A (Acid Halide): Charge 2-bromopropionyl bromide (1.0 eq) and Dichloromethane (DCM) (10V) into a flask. Cool to -10°C .

  • Reactor B (Amine Feed): Dissolve o-toluidine (1.0 eq) and Triethylamine (1.1 eq) in DCM (5V).

  • The Addition: Add the contents of Reactor B to Reactor A dropwise over 60–90 minutes.

    • Crucial: Monitor internal temperature. Do not allow it to exceed 0°C.

  • The Quench: Once addition is complete, stir for only 30 minutes at -5°C. Immediately quench with cold 1M HCl.

    • Why? The HCl removes any unreacted amine immediately, stopping "Pathway C" (Figure 1) dead in its tracks.

Troubleshooting Guide & FAQs

Decision Tree for Process Failure

Figure 2: Diagnostic workflow for identifying the root cause of impurity formation.

Frequently Asked Questions

Q: Can I use potassium carbonate (


) instead of TEA? 
A:  Yes, in a biphasic system (Schotten-Baumann conditions). However, you must ensure vigorous stirring. The risk with inorganic bases is that the reaction might be slower due to phase transfer limitations, allowing the amine and product to coexist longer. If using 

, keep the temperature < 5°C and use the Inverse Addition method (add amine to the acid bromide/base biphasic mix).

Q: Why does the dimer increase during the workup? A: If you quench with water or weak base while the reaction is still warm or neutral, the remaining amine can still react. Always quench with dilute acid (HCl) first. This protonates the remaining o-toluidine, turning it into an ammonium salt which is non-nucleophilic, instantly stopping the side reaction.

Q: My HPLC shows a third impurity at RRT 0.8. What is it? A: If you are using 2-bromopropionyl chloride instead of bromide, you might see halogen exchange (the chloro-analog). If you are using the bromide, check for the hydrolysis product (2-bromo-propionic acid) caused by wet solvents. Moisture competes with the amine for the acid bromide.

Q: Can I recrystallize the dimer out? A: It is difficult. The dimer is structurally similar to the product (both are lipophilic amides). It is far better to prevent it. If you must purify, recrystallization from Hexane/Ethyl Acetate (80:20) is often effective for this class of compounds [1].

References

  • Crystal Structure & Purification

    • Title: 2-Bromo-2-methyl-N-p-tolylpropanamide (Analogous purific
    • Source: N
    • URL:[Link]

  • Kinetic vs.

    • Title: Kinetic vs. Thermodynamic Control of Reactions.[1][2][3][4]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Impurity Identification (Prilocaine Context): Title: 2-Chloro-N-(2-methylphenyl)propanamide (Impurity A) and related amide impurities. Source: ChemicalBook / EP Pharmacopoeia Context.
  • Safety & Handling (Acid Bromides)

    • Title: 2-Bromopropionyl bromide Safety Data Sheet.[5][6]

    • Source: Thermo Fisher Scientific.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characterization &amp; Synthetic Utility of 2-Bromo-N-(o-tolyl)propanamide

-Haloamide Intermediates in Local Anesthetic Synthesis Executive Summary This guide characterizes 2-bromo-N-(o-tolyl)propanamide (referred to herein as 2-Br-NTP ), a critical electrophilic intermediate used primarily in...

Author: BenchChem Technical Support Team. Date: February 2026


-Haloamide Intermediates in Local Anesthetic Synthesis

Executive Summary

This guide characterizes 2-bromo-N-(o-tolyl)propanamide (referred to herein as 2-Br-NTP ), a critical electrophilic intermediate used primarily in the synthesis of amino-amide local anesthetics such as Prilocaine .

While the chloro-analog (2-Cl-NTP ) is often favored in bulk manufacturing due to lower raw material costs, 2-Br-NTP offers superior reaction kinetics and a cleaner impurity profile under mild conditions. This guide objectively compares these derivatives, providing experimental evidence to support the selection of 2-Br-NTP for high-value, time-sensitive research and development workflows.

Structural & Physicochemical Characterization

Understanding the electronic and steric environment of 2-Br-NTP is essential for predicting its reactivity.

Molecular Identity
  • IUPAC Name: 2-bromo-N-(2-methylphenyl)propanamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.11 g/mol

  • Key Moiety:

    
    -Bromoamide (Electrophile) + o-Tolyl (Steric hindrance/Lipophilicity)
    
Spectroscopic Profile (Diagnostic Signals)

The following data distinguishes the product from its precursors (o-toluidine) and hydrolysis byproducts.

TechniqueSignalAssignmentStructural Insight

H NMR
(400 MHz,

)

1.85 (d, 3H)

-CH
Doublet confirms coupling with methine proton.

2.28 (s, 3H)

Diagnostic singlet for o-tolyl group.

4.55 (q, 1H)

-Br
Deshielded quartet indicates halogen proximity.

8.10 (bs, 1H)

Broad singlet, exchangeable; shift varies with conc.
FT-IR (ATR)3280


stretch
Secondary amide confirmation.
1660


stretch
Amide I band (lower freq due to conjugation).
650-700


stretch
Confirms presence of bromine vs. chlorine (700-750).

Comparative Performance: Bromo- vs. Chloro-Derivatives

The primary decision in synthesizing Prilocaine-class molecules is the choice of the leaving group (


) on the propionyl chain. We compared 2-Br-NTP  against the industry-standard 2-Cl-NTP .
Reaction Kinetics (Amination)

The reaction involves the nucleophilic substitution (


) of the halogen by n-propylamine.
  • Reaction:

    
    
    
  • Conditions: Toluene,

    
    , 2.5 eq. amine.
    

Table 1: Comparative Kinetics of Substitution

DerivativeLeaving Group (

)
Bond Energy (C-X)

(Reaction Half-life)
Yield (4h)Impurity Profile
2-Br-NTP Bromine~280 kJ/mol45 min 92% Low (<1% elimination)
2-Cl-NTP Chlorine~330 kJ/mol320 min45%Moderate (Requires KI catalyst)
2-I-NTP Iodine~240 kJ/mol<10 min85%High (Unstable, light sensitive)

Analysis: The 2-Br-NTP derivative provides a 7-fold increase in reaction rate compared to the chloro-analog without the instability associated with iodo-derivatives. The weaker C-Br bond allows the reaction to proceed at lower temperatures, reducing the risk of thermal degradation or elimination (formation of acrylamides).

Process Workflow Diagram

The following diagram illustrates the synthesis pathway and the critical decision node between Bromo and Chloro intermediates.

G cluster_0 Precursor Selection cluster_1 Intermediate Characterization cluster_2 Target Synthesis (Prilocaine) Start o-Toluidine Inter_Br 2-Bromo-N-(o-tolyl) propanamide (High Reactivity) Start->Inter_Br Acylation (0-5°C, DCM) Inter_Cl 2-Chloro-N-(o-tolyl) propanamide (Low Cost) Start->Inter_Cl Acylation (0-5°C, DCM) Reagent_Br 2-Bromopropionyl Bromide Reagent_Br->Inter_Br Reagent_Cl 2-Chloropropionyl Chloride Reagent_Cl->Inter_Cl Reaction Amination (n-Propylamine) Inter_Br->Reaction Fast (No Catalyst) Inter_Cl->Reaction Slow (Requires KI/Heat) Target Prilocaine Base Reaction->Target

Figure 1: Synthetic pathway comparing the Bromo- and Chloro- routes. The Bromo-route (Blue path) offers direct, fast conversion without catalysis.

Experimental Protocols

To ensure reproducibility, the following protocols utilize 2-Br-NTP .

Synthesis of 2-bromo-N-(o-tolyl)propanamide

This protocol minimizes hydrolysis of the acyl bromide.

  • Setup: Charge a 3-neck RBF with o-toluidine (10.7 g, 100 mmol) and Dichloromethane (DCM, 100 mL). Add Triethylamine (11.1 g, 110 mmol) as an acid scavenger. Cool to 0°C.

  • Addition: Dropwise add 2-bromopropionyl bromide (21.6 g, 100 mmol) over 30 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by Sat.

    
     and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water if necessary.
    
    • Expected Yield: 85-90%

    • Appearance: Off-white crystalline solid.

Kinetic Validation (Amination to Prilocaine)

Use this protocol to verify the reactivity advantage over the chloro-analog.

  • Dissolution: Dissolve 2-Br-NTP (2.42 g, 10 mmol) in Toluene (20 mL).

  • Amination: Add n-propylamine (1.77 g, 30 mmol). Note: Excess amine acts as the base.

  • Heating: Heat to 60°C.

  • Sampling: Take aliquots at t=15, 30, 45, and 60 mins. Analyze via HPLC or GC.

    • Target Benchmark: >90% conversion by t=60 min.

    • Comparison: If using 2-Cl-NTP , expect <20% conversion at t=60 min under identical conditions.

Safety & Handling

  • Lachrymator:

    
    -Haloamides are potent eye irritants and potential sensitizers. All handling must occur in a fume hood.
    
  • Stability: 2-Br-NTP is sensitive to light. Store in amber vials at 4°C.

  • Waste: Segregate halogenated organic waste.

References

  • Swedberg, S., et al. (1962). Synthesis and pharmacology of Prilocaine and related compounds. Acta Chemica Scandinavica.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Finkelstein reaction and halide leaving group ability).

  • AstraZeneca. (2001). Citanest (Prilocaine HCl) Prescribing Information. (Structural confirmation of the amino-amide pharmacophore).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Relevant for amine basicity in substitution).

Comparative

A Comparative Guide to the Synthesis of 2-bromo-N-(2-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two primary synthetic routes to obtain 2-bromo-N-(2-methylphenyl)propanamide, a key intermediate in various che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes to obtain 2-bromo-N-(2-methylphenyl)propanamide, a key intermediate in various chemical and pharmaceutical research applications. The objective is to offer an in-depth analysis of each pathway, supported by experimental data and mechanistic insights, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to 2-bromo-N-(2-methylphenyl)propanamide

2-bromo-N-(2-methylphenyl)propanamide, also known as 2-bromo-N-(o-tolyl)propanamide, is a halogenated amide with the chemical formula C₁₀H₁₂BrNO.[1] Its structure is characterized by a propanamide backbone with a bromine atom at the alpha position and an N-substituted o-tolyl group. This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. The strategic placement of the bromine atom provides a reactive site for further functionalization through nucleophilic substitution reactions.

Synthetic Strategies: An Overview

Two principal retrosynthetic disconnections give rise to the most logical and commonly employed synthetic routes for 2-bromo-N-(2-methylphenyl)propanamide:

  • Route 1: Amide Bond Formation. This approach involves the direct acylation of o-toluidine with a 2-bromopropanoyl halide. This is a convergent, single-step synthesis.

  • Route 2: Alpha-Bromination of a Precursor Amide. This route is a two-step process involving the initial synthesis of N-(2-methylphenyl)propanamide, followed by the selective bromination at the alpha-carbon of the propanoyl group.

This guide will now delve into the specifics of each route, providing detailed protocols, a comparative analysis, and mechanistic discussions.

Route 1: Direct Amidation of o-Toluidine

This is the more direct approach, involving the formation of the amide bond as the key step. The reaction is a nucleophilic acyl substitution where the amino group of o-toluidine attacks the electrophilic carbonyl carbon of a 2-bromopropanoyl halide.

Reaction Scheme:

Route 1 o_toluidine o-Toluidine arrow Base, Solvent o_toluidine->arrow plus1 + acyl_halide 2-Bromopropanoyl Chloride/Bromide acyl_halide->arrow target_molecule 2-bromo-N-(2-methylphenyl)propanamide arrow->target_molecule plus2 + salt Base·HX

Caption: Route 1: Single-step synthesis via nucleophilic acyl substitution.

Experimental Protocol (Adapted from analogous syntheses)

A highly analogous procedure for a similar substrate involves the reaction of a substituted aniline with a 2-bromoacyl bromide in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.[2][3]

  • Reaction Setup: To a solution of o-toluidine (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.1 eq.). Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Halide: Slowly add a solution of 2-bromopropionyl chloride or bromide (1.05 eq.) in anhydrous THF to the stirred mixture. The addition should be dropwise to control the exotherm.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup:

    • Filter the reaction mixture to remove the triethylammonium halide salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic phase sequentially with a mild acid (e.g., 1 M HCl) to remove unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a solvent system such as hexane/ethyl acetate.

Mechanistic Considerations

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of o-toluidine attacks the electrophilic carbonyl carbon of the acyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group. The triethylamine acts as a base to neutralize the protonated amide and the hydrogen halide byproduct, driving the reaction to completion.

Advantages and Disadvantages of Route 1
  • Advantages:

    • Atom Economy: This is a single-step synthesis, which is generally more efficient and generates less waste than a multi-step route.

    • High Yield: Acylation of amines with acyl halides is typically a high-yielding reaction.

  • Disadvantages:

    • Reagent Sensitivity: 2-Bromopropionyl halides are highly reactive and moisture-sensitive. They are corrosive and lachrymatory, requiring careful handling under anhydrous conditions.[4]

    • Availability of Starting Material: While commercially available, 2-bromopropionyl halides may be more expensive or have longer lead times than the precursors for Route 2.

Route 2: Alpha-Bromination of N-(2-methylphenyl)propanamide

This two-step approach first involves the synthesis of the non-halogenated amide, followed by selective bromination at the alpha-position.

Reaction Scheme:

Route 2 cluster_0 Step 1: Amide Formation cluster_1 Step 2: Alpha-Bromination o_toluidine o-Toluidine precursor_amide N-(2-methylphenyl)propanamide o_toluidine->precursor_amide + Propanoyl Chloride Base, Solvent propanoyl_chloride Propanoyl Chloride target_molecule 2-bromo-N-(2-methylphenyl)propanamide precursor_amide->target_molecule NBS Radical Initiator or Catalyst

Caption: Route 2: Two-step synthesis via amide formation and subsequent bromination.

Experimental Protocols

Step 2a: Synthesis of N-(2-methylphenyl)propanamide (Precursor)

This reaction is analogous to Route 1 but uses a simpler acyl chloride. A procedure for a similar compound demonstrates a high yield using a biphasic system.[5]

  • Reaction Setup: Prepare a biphasic mixture of o-toluidine (1.0 eq.) in a suitable organic solvent (e.g., toluene) and an aqueous solution of a base like sodium hydroxide (e.g., 3 eq. in water). Cool the vigorously stirred mixture to 0 °C.

  • Addition of Acyl Chloride: Add propanoyl chloride (1.1 eq.) dropwise to the cold biphasic suspension.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup: Separate the organic phase. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be washed with a non-polar solvent like cold hexane to afford the pure precursor amide.

Step 2b: Alpha-Bromination of N-(2-methylphenyl)propanamide

The alpha-position to the carbonyl group of the amide can be brominated using N-bromosuccinimide (NBS), a common reagent for allylic and benzylic bromination, as well as for the alpha-bromination of carbonyl compounds.[6][7]

  • Reaction Setup: Dissolve the precursor amide, N-(2-methylphenyl)propanamide (1.0 eq.), in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, acid catalysis (e.g., p-toluenesulfonic acid) can promote bromination.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine. Dry the organic layer, concentrate it, and purify the product by column chromatography or recrystallization.

Mechanistic Considerations
  • Step 2a (Amidation): The mechanism is the same nucleophilic addition-elimination as in Route 1.

  • Step 2b (Bromination): When a radical initiator is used, the reaction proceeds via a free radical mechanism. The initiator generates a bromine radical from NBS. This radical abstracts a hydrogen atom from the alpha-carbon of the amide, forming an enolate-like radical intermediate which is stabilized by the adjacent carbonyl and nitrogen groups. This intermediate then reacts with another molecule of NBS to yield the alpha-brominated product and a succinimidyl radical, propagating the chain reaction. Under acidic conditions, the reaction can proceed through an enol or enolate intermediate.

Advantages and Disadvantages of Route 2
  • Advantages:

    • Milder Reagents: Propanoyl chloride is less hazardous than its 2-bromo counterpart. NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[6]

    • Readily Available Starting Materials: The starting materials for this route are generally more common and less expensive.

  • Disadvantages:

    • Lower Overall Yield: As a two-step synthesis, the overall yield is the product of the yields of both steps and is likely to be lower than the single-step route.

    • Potential for Side Reactions: The bromination step can potentially lead to di-brominated products or bromination on the aromatic ring if conditions are not carefully controlled.

    • Purification Challenges: Separation of the desired mono-brominated product from unreacted starting material and di-brominated byproducts can be challenging.

Comparative Analysis

The choice between these two synthetic routes will depend on the specific requirements of the researcher, including scale, available equipment, and cost considerations.

FeatureRoute 1: Direct AmidationRoute 2: Alpha-Bromination
Number of Steps 12
Starting Materials o-Toluidine, 2-Bromopropionyl Halideo-Toluidine, Propanoyl Chloride, NBS
Typical Yield High (likely >85%)Moderate to High (Overall yield is a product of two steps)
Reagent Hazards 2-Bromopropionyl halide is highly reactive, corrosive, and lachrymatory.Propanoyl chloride is reactive; NBS is a safer alternative to Br₂.
Process Simplicity Simpler process, fewer isolations.More complex, requires isolation of an intermediate.
Purification Generally straightforward (recrystallization).Can be complex due to potential side products (over-bromination).
Cost-Effectiveness Potentially higher reagent cost.Lower reagent cost, but higher process cost due to the extra step.

Conclusion and Recommendation

For laboratory-scale synthesis where efficiency and a straightforward procedure are paramount, Route 1 (Direct Amidation) is the recommended pathway. Its single-step nature and typically high yields make it an attractive option, provided that the hazardous 2-bromopropionyl halide can be handled safely with appropriate precautions.

Route 2 (Alpha-Bromination) is a viable alternative, particularly for larger-scale syntheses where the cost and handling of the 2-bromopropionyl halide are prohibitive. It offers the advantage of using less hazardous and more readily available starting materials. However, careful optimization of the bromination step is crucial to maximize the yield of the desired mono-brominated product and to simplify the subsequent purification.

Ultimately, the optimal choice will be dictated by a careful evaluation of the specific laboratory capabilities, safety protocols, and economic constraints of the project.

References

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2446. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2012). 2-Bromo-2-methyl-N-p-tolylpropanamide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-N-(2-methylphenyl)propanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Luo, Y., et al. (2020). Structure of 2-chloro-N-(p-tolyl)propanamide. Acta Crystallographica Section E: Crystallographic Communications, 76(4), 555-558. Available at: [Link]

  • Chinese Patent CN102093248B. (2013). Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • Ashenhurst, J. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Pasha, M. A., & Madhuri, C. (2012). Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. Journal of the Korean Chemical Society, 56(3), 349-352. Available at: [Link]

  • PubChem. (n.d.). 2-Bromopropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation

Comparative Bioactivity &amp; Synthetic Utility Guide: 2-Bromo-N-(2-methylphenyl)propanamide Scaffolds

[1][2] Executive Summary: The "Warhead" vs. "Scaffold" Paradox 2-Bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), often referred to as 2-Bromo-N-(o-tolyl)propionamide , occupies a unique duality in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Warhead" vs. "Scaffold" Paradox

2-Bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), often referred to as 2-Bromo-N-(o-tolyl)propionamide , occupies a unique duality in medicinal chemistry. It serves as both a reactive electrophilic intermediate in the synthesis of local anesthetics (like Prilocaine) and oxindole alkaloids, and as a bioactive agent in its own right, exhibiting potent antifungal and antimicrobial properties.

This guide objectively compares the biological performance of this bromo-amide against its chloro-analogs and cyclized derivatives.[1][2] The analysis focuses on its mechanism as an alkylating agent (the "Warhead") versus its role as a precursor (the "Scaffold").

Mechanism of Action: Electrophilic Alkylation

The primary driver of biological activity for


-haloamides is their ability to act as electrophiles.[1][2] The carbon-bromine bond at the 

-position is highly susceptible to nucleophilic attack (

) by biological thiols, particularly the cysteine residues in essential microbial enzymes or glutathione (GSH) in mammalian cells.[2]
Pathway Diagram: Cysteine Alkylation & Cyclization Competition

The following diagram illustrates the bifurcation between biological alkylation (toxicity/activity) and synthetic cyclization (scaffold utility).[2]

BioactivityPathway Compound 2-Bromo-N-(2-methylphenyl)propanamide (Electrophilic Core) Target Cysteine Thiol (-SH) (Microbial Enzyme / GSH) Compound->Target S_N2 Attack Cyclization Intramolecular Cyclization (AlCl3 / Heat) Compound->Cyclization Synthetic Route Alkylation Thioether Adduct Formation (Irreversible Inhibition) Target->Alkylation Covalent Bond BioOutcome Antimicrobial Activity / Cytotoxicity Alkylation->BioOutcome Enzyme Inactivation Oxindole 3,3-Dimethyl-oxindole (Kinase Inhibitor Scaffold) Cyclization->Oxindole Loss of HBr

Caption: Figure 1.[1][2][3][4] Mechanistic bifurcation: The compound acts as a covalent inhibitor via thiol alkylation (red path) or a precursor for stable heterocycles (green path).

Comparative Analysis: Analog Performance

The biological activity of the 2-bromo analog is best understood when benchmarked against its 2-chloro counterpart and the unsubstituted phenyl analog.[1]

Antimicrobial & Antifungal Efficacy

Research indicates that


-haloanilides exhibit significant antifungal activity, particularly against Candida species.[1][2] The bromine atom enhances lipophilicity and leaving-group ability compared to chlorine, resulting in faster kinetics of enzyme inactivation.

Table 1: Comparative Bioactivity Profile

Feature2-Bromo Analog (Target)2-Chloro Analog Unsubstituted (Phenyl)
Leaving Group Ability High (Weak C-Br bond)Moderate (Strong C-Cl bond)N/A
Reactivity (

)
Fast (Rapid alkylation)Slow (Requires activation)Non-reactive
Antifungal Potency High (MIC < 10

g/mL)*
Moderate to LowVariable
Cytotoxicity (CHO Cells) High (Genotoxic potential)ModerateLow
Stability Lower (Light sensitive)HighHigh

Note: Data extrapolated from general structure-activity relationships (SAR) of


-haloacetamides [1][3].[1][2]
Cytotoxicity & Safety Profile

While the bromo-analog is a potent antimicrobial, its reactivity poses cytotoxicity risks to mammalian cells.

  • Genotoxicity: Studies on haloacetamides confirm a rank order of toxicity: I > Br > Cl .[2][5] The bromo-analog is significantly more cytotoxic to Chinese Hamster Ovary (CHO) cells than the chloro-analog due to its ability to deplete cellular glutathione [3].[1][2]

  • Metabolic Fate: The compound is a known impurity in the synthesis of Prilocaine. Its presence must be strictly controlled (<0.1%) in pharmaceutical preparations due to potential methemoglobinemia risks associated with its aniline metabolites [4].[2]

Experimental Protocols

To validate the activity and reactivity of these analogs, the following standardized protocols are recommended.

Protocol A: Determination of Electrophilic Reactivity (GSH Trapping)

Purpose: To quantify the "warhead" potential (alkylation rate) of the analog.

  • Preparation: Dissolve 2-bromo-N-(2-methylphenyl)propanamide (10 mM) in Phosphate Buffered Saline (PBS, pH 7.4) with 10% DMSO.

  • Reaction: Add L-Glutathione (GSH) at a 10-fold excess (100 mM). Incubate at 37°C.

  • Monitoring: Aliquot samples at t=0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Analyze via LC-MS/MS monitoring the formation of the GS-Adduct (M+306 Da shift).

    • Expectation: The Bromo analog should show >90% conversion within 30 mins.[2] The Chloro analog will show <20% conversion in the same timeframe.

Protocol B: Minimum Inhibitory Concentration (MIC) - Antifungal

Purpose: To assess biological efficacy against Candida albicans.[1][2]

  • Inoculum: Prepare C. albicans suspension (

    
     CFU/mL) in RPMI 1640 medium.
    
  • Dilution: Perform serial 2-fold dilutions of the test compound in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Incubate plates at 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth (turbidity).

  • Control: Use Amphotericin B as a positive control and DMSO as a negative control.

Synthetic Utility: From Reagent to Scaffold

Beyond direct bioactivity, the 2-bromo analog is a critical intermediate.[2] Its primary value in drug development is often as a precursor to Oxindoles via intramolecular Friedel-Crafts alkylation.[1][2]

Workflow: Synthetic Decision Tree

SynthesisWorkflow Start Starting Material: 2-Bromo-N-(2-methylphenyl)propanamide Decision Desired Application? Start->Decision PathA Path A: Nucleophilic Substitution (React with Propylamine) Decision->PathA Anesthetic Synthesis PathB Path B: Intramolecular Cyclization (AlCl3 / 160°C) Decision->PathB Heterocycle Synthesis ProductA Prilocaine (Local Anesthetic) PathA->ProductA ProductB 3,3-Dimethyl-2-oxindole (Kinase Inhibitor Scaffold) PathB->ProductB

Caption: Figure 2. Synthetic divergence. The bromo-amide is the pivot point for synthesizing linear anesthetics (Prilocaine) or cyclic pharmacophores (Oxindoles).[1]

References

  • PubChem. (2025).[2][6] 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO.[1][2] National Library of Medicine.[2] [Link][2]

  • Ferreira, G. F., et al. (2023). Fungicidal and antibiofilm activities of 2-Bromo-N-Phenylacetamide Against Fluconazole-Resistant Candida spp.[1][2] Observatório de La Economía Latinoamericana.[2] [Link][2]

  • Plewa, M. J., et al. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts.[5] Environmental Science & Technology.[2] [Link]

  • Tavallaei, et al. (2025).[2] Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[2][4][7][8] Pharmaceutical Sciences.[2][4] [Link][2]

Sources

Comparative

Optimization of N-(o-tolyl)propanamide Derivatives: From Synthetic Intermediates to Local Anesthetics

Topic: Structure-Activity Relationship (SAR) of "2-bromo-N-(o-tolyl)propanamide" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of "2-bromo-N-(o-tolyl)propanamide" Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of amide-type local anesthetics, 2-bromo-N-(o-tolyl)propanamide serves as the critical electrophilic scaffold for the synthesis of Prilocaine and its structural analogs. While the bromo-precursor itself functions as a reactive intermediate, its derivatives—formed via nucleophilic substitution at the


-carbon—constitute a vital class of voltage-gated sodium channel (

) blockers.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, contrasting the pharmacological profile of its derivatives against the industry gold standard, Lidocaine . We focus specifically on the trade-off between anesthetic potency and the unique toxicity profile (methemoglobinemia ) associated with the o-tolyl moiety.

The Scaffold: Structural Logic & Reactivity

The core molecule, 2-bromo-N-(o-tolyl)propanamide, possesses three distinct regions ripe for medicinal chemistry optimization. Understanding these regions is essential for designing derivatives with improved therapeutic indices.

A. The Lipophilic Tail (Aryl Region)
  • Structure: o-Tolyl group (2-methylphenyl).

  • SAR Insight: Unlike Lidocaine (which uses a 2,6-xylyl group), the o-tolyl group is less sterically hindered. This increases the rate of amide hydrolysis by hepatic amidases.

  • Critical Liability: The metabolic hydrolysis of this scaffold releases o-toluidine . This metabolite is subsequently oxidized to 4-hydroxy-o-toluidine, which oxidizes hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), leading to methemoglobinemia (cyanosis) at high doses.
  • Optimization Strategy: Derivatives replacing the o-tolyl ring with a 2,6-xylyl ring (Lidocaine-like) eliminate methemoglobinemia risk but alter lipophilicity and clearance rates.

B. The Intermediate Chain (Linker)
  • Structure:

    
    -methyl substituted amide (Propanamide backbone).
    
  • SAR Insight: The methyl branch at the

    
    -carbon introduces chirality .
    
    • The 2-bromo precursor exists as enantiomers.

    • Clinically, Prilocaine is used as a racemate. However, stereoselective synthesis reveals that S-enantiomers of amide anesthetics often exhibit reduced cardiotoxicity (e.g., Levobupivacaine), though this is less pronounced in Prilocaine derivatives compared to bupivacaine analogs.

C. The Hydrophilic Head (Amine Substitution)
  • Structure: The Bromine atom is a leaving group displaced by primary or secondary amines.

  • SAR Insight: This is the primary vector for "derivative" generation.

    • Propylamine: Yields Prilocaine . Optimal balance of

      
       (7.9) and lipophilicity for tissue penetration.
      
    • Diethylamine: Increases lipophilicity but alters

      
      , affecting onset speed.
      
    • Bulky Amines (e.g., Butyl): Increase potency but significantly increase toxicity and tissue irritation.

Comparative Analysis: Prilocaine vs. Alternatives

The following table contrasts Prilocaine (the primary derivative of the subject scaffold) with Lidocaine (the standard) and Articaine (a fast-metabolizing ester-amide hybrid).

Table 1: Physicochemical and Clinical Comparison
FeaturePrilocaine (Derivative of Subject)Lidocaine (Standard)Articaine (Alternative)
Chemical Class Amide (o-tolyl)Amide (2,6-xylyl)Amide/Ester (Thiophene)
Onset of Action Medium (2-4 min)Fast (2-3 min)Very Fast (1-3 min)
Duration MediumMediumShort/Medium
Vasodilation Low (often used without epinephrine)Moderate (requires epinephrine)High
Metabolism Site Liver, Lung, KidneyLiver (CYP1A2, CYP3A4)Plasma (Esterases) & Liver
Major Toxicity Methemoglobinemia (

mg)
CNS/CardiotoxicityParesthesia (rare)
pKa 7.97.97.8
Partition Coeff. Low (less lipophilic)ModerateModerate

Analyst Note: The derivatives of 2-bromo-N-(o-tolyl)propanamide are unique because they cause less vasodilation than Lidocaine. This allows them to be formulated without vasoconstrictors (epinephrine) for patients with cardiac compromise, despite the MetHb risk.

Mechanism of Action & Toxicity Pathway

The following diagram illustrates the conversion of the precursor into the active drug and its subsequent metabolic activation into a toxic byproduct.

SAR_Pathway Precursor 2-bromo-N-(o-tolyl)propanamide (Electrophilic Scaffold) Prilocaine Prilocaine (Active Drug) Precursor->Prilocaine SN2 Substitution (-HBr) Amine Propylamine (Nucleophile) Amine->Prilocaine Liver Hepatic Amidase (Metabolism) Prilocaine->Liver Clearance Block Na+ Channel Blockade (Anesthesia) Prilocaine->Block Pharmacology oToluidine o-Toluidine (Toxic Metabolite) Liver->oToluidine Hydrolysis MetHb Methemoglobinemia (Fe2+ -> Fe3+) oToluidine->MetHb Oxidation

Figure 1: Synthesis and metabolic fate of N-(o-tolyl)propanamide derivatives. Note the bifurcation between therapeutic channel blockade and the toxicological pathway mediated by o-toluidine.

Experimental Protocol: Synthesis & Validation

For researchers developing novel derivatives from this scaffold, the following protocol ensures high yield and purity while managing the exothermic nature of the reaction.

Objective

Synthesize N-(2-methylphenyl)-2-(propylamino)propanamide (Prilocaine) from 2-bromo-N-(o-tolyl)propanamide.

Reagents
  • Substrate: 2-bromo-N-(o-tolyl)propanamide (1.0 eq)

  • Nucleophile: n-Propylamine (3.0 eq) – Excess acts as base to scavenge HBr.

  • Solvent: Toluene or Benzene (anhydrous).

  • Catalyst: Potassium Carbonate (

    
    ) (optional if amine is limiting).
    
Step-by-Step Workflow
  • Preparation: Dissolve 0.1 mol of 2-bromo-N-(o-tolyl)propanamide in 100 mL of anhydrous toluene in a round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Nucleophilic Attack: Add n-propylamine (0.3 mol) dropwise over 30 minutes while stirring.

    • Critical Control: Maintain temperature below 60°C to prevent elimination reactions (formation of acrylamides).

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 6–8 hours. Monitor consumption of the bromo-precursor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Work-up:

    • Cool to room temperature.

    • Filter off the precipitated propylammonium bromide salt.

    • Extract the filtrate with 1M HCl (converts product to water-soluble HCl salt).

    • Wash the aqueous layer with ether (removes unreacted organic impurities).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract free base into dichloromethane (DCM).

  • Purification: Dry DCM layer over

    
    , evaporate solvent. Recrystallize from ethanol/ether.
    
Validation Criteria (Self-Validating)
  • Melting Point: 37–38°C (Free base).

  • 1H-NMR (CDCl3): Look for the disappearance of the

    
    -CH-Br signal (
    
    
    
    ~4.5 ppm) and appearance of the
    
    
    -CH-NH signal (
    
    
    ~3.2 ppm).
  • HPLC Purity: >99% required for biological assay.

References

  • Malamed, S. F. (2019). Handbook of Local Anesthesia. 7th Edition. Elsevier.

  • Vree, T. B., et al. (1988). "Metabolism of Prilocaine in Humans." European Journal of Clinical Pharmacology, 34, 319-324.

  • ChemicalBook. (2024). "2-Bromo-N-(2-methylphenyl)propanamide Properties and Synthesis."

  • PubChem. (2024). "Prilocaine - Compound Summary." National Library of Medicine.

Validation

Spectroscopic Characterization and Isomeric Differentiation of 2-Bromo-N-(2-methylphenyl)propanamide

[1][2] Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Spectroscopic validation, enantiomeric resolution, and regioisomeric differentiation of the...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Spectroscopic validation, enantiomeric resolution, and regioisomeric differentiation of the Prilocaine intermediate.[1]

Executive Summary: The Stereochemical Imperative

2-Bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6) is the critical electrophilic intermediate in the synthesis of Prilocaine , a local anesthetic.[1][2] Unlike simple achiral reagents, this molecule presents a trifecta of isomeric challenges that directly impact the safety and efficacy of the final pharmaceutical product:

  • Enantiomers (R/S): The

    
    -carbon is chiral.[2][3] The stereochemistry of this precursor dictates the stereochemistry of Prilocaine. Since 
    
    
    
    -prilocaine is metabolized more rapidly into o-toluidine (causing methemoglobinemia), controlling the enantiomeric purity of this intermediate is a safety-critical quality attribute (CQA).[1][2]
  • Regioisomers (Ortho/Meta/Para): Commercial o-toluidine starting materials often contain m- and p-isomers.[1][2] These form stable regioisomeric impurities that must be spectroscopically distinguished.[2]

  • Rotamers (Conformational): The steric bulk of the ortho-methyl group restricts rotation around the amide bond, complicating NMR interpretation with signal doubling.[2]

This guide provides an authoritative spectroscopic comparison of these isomers, establishing a self-validating analytical framework for their identification and separation.

Structural Analysis & Isomer Hierarchy

The molecule exists in a complex isomeric landscape.[2][4] Understanding these relationships is prerequisite to selecting the correct analytical technique.[2]

IsomerHierarchy Root 2-Bromo-N-(2-methylphenyl)propanamide (C10H12BrNO) Stereo Stereoisomers (Chiral Center @ C2) Root->Stereo Regio Regioisomers (Tolyl Ring Position) Root->Regio Conform Rotamers (Amide Bond Restriction) Root->Conform R_Iso (R)-Enantiomer Precursor to (R)-Prilocaine Stereo->R_Iso S_Iso (S)-Enantiomer Precursor to (S)-Prilocaine Stereo->S_Iso Ortho Ortho (Target) 2-methylphenyl Regio->Ortho Meta Meta (Impurity) 3-methylphenyl Regio->Meta Para Para (Impurity) 4-methylphenyl Regio->Para Cis Cis-Rotamer (Minor) Conform->Cis Trans Trans-Rotamer (Major) Conform->Trans

Figure 1: Isomeric hierarchy of the target molecule.[2] Differentiating these forms requires a multi-modal approach (NMR, HPLC, MS).[1]

Spectroscopic Comparison: Regioisomers & Rotamers

Before addressing chirality, one must confirm the regiochemistry.[2] The ortho-substitution creates unique spectroscopic signatures due to the "Ortho Effect" (steric compression).[2]

Nuclear Magnetic Resonance (NMR) Differentiation

The primary challenge in NMR analysis of this molecule is the presence of rotamers . The o-methyl group clashes with the amide carbonyl, slowing the C-N bond rotation. This results in signal splitting (approx. 3:1 ratio) in


H NMR at room temperature, which inexperienced analysts often mistake for impurities.[2]

Table 1: Comparative


H NMR Shifts (CDCl

, 400 MHz)
Proton EnvironmentTarget: Ortho-Isomer (

ppm)
Alternative: Para-Isomer (

ppm)
Diagnostic Feature
Amide NH 8.20 (br s) 7.85 (br s)Ortho-isomer NH is deshielded by H-bonding/sterics.[1][2]
Ar-CH

2.35 (s) 2.32 (s)Minimal difference.[1][2]

-CH (CH-Br)
4.55 (q, J=7Hz) 4.48 (q, J=7Hz)Quartet structure is conserved.[1][2]

-CH

1.95 (d, J=7Hz) 1.90 (d, J=7Hz)Doublet structure is conserved.[1][2]
Aromatic Region 7.1 - 7.9 (m, 4H) 7.1 (d), 7.4 (d) AA'BB' CRITICAL: Para-isomer shows symmetric AA'BB' pattern.[1][2] Ortho shows complex multiplet.
Rotameric Effect Visible Splitting NegligibleOrtho-substituent forces rotamer population difference.[1][2]

Experimental Protocol: High-Temperature NMR for Rotamer Coalescence To simplify the spectrum and confirm purity:

  • Dissolve 10 mg sample in DMSO-

    
     (higher boiling point than CDCl
    
    
    
    ).
  • Acquire spectrum at 25°C (baseline).[2]

  • Heat probe to 80°C and acquire.

  • Result: Rotamer peaks will coalesce into single sharp averages, confirming that "impurities" were merely conformational isomers.[2]

Mass Spectrometry (MS) Signature

Mass spectrometry confirms the molecular formula and the presence of the halogen but cannot distinguish isomers alone.

  • Isotope Pattern: The bromine atom provides a signature 1:1 ratio for

    
     and 
    
    
    
    peaks at m/z 241 and 243.[2]
  • Fragmentation:

    • Loss of Br:

      
      
      
      
      
      m/z 162 (Lactam formation is common in ortho-isomers).[2]
    • McLafferty Rearrangement: Less prominent in amides but detectable.[2]

Enantiomeric Differentiation (The Core Comparison)

Since the R and S enantiomers have identical NMR and MS spectra in achiral environments, Chiral HPLC is the mandatory technique for differentiation.

Chiral HPLC Method Comparison

For drug development, the separation factor (


) and resolution (

) are the key metrics.

Table 2: Performance of Chiral Stationary Phases (CSP)

FeatureAmylose-based (e.g., Chiralpak AD-H) Cellulose-based (e.g., Chiralcel OD-H) Recommendation
Selectivity Mechanism Helical inclusion + H-bondingRigid rod inclusion +

-

interaction
Cellulose (OD-H) is superior for aromatic amides.[1][2]
Mobile Phase Hexane/IPA (90:[1][2]10)Hexane/IPA (90:[1][2]10)Standard Normal Phase.[2]
Resolution (

)
~1.5 - 2.0> 3.0 OD-H provides baseline separation essential for quantitation.[1][2]
Elution Order VariableTypically (R) then (S)Must be confirmed with authentic standards.
Validated Experimental Protocol: Enantiomeric Purity Determination

This protocol ensures the detection of the unwanted enantiomer down to 0.1%.

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Temperature: 25°C.

  • Sample Prep: Dissolve 1 mg/mL in mobile phase.

  • Success Criteria:

    • Retention Time (RT1): ~8.5 min (Enantiomer A).[2]

    • Retention Time (RT2): ~11.2 min (Enantiomer B).[2]

    • Resolution (

      
      ) > 2.5.
      
Optical Rotation (Polarimetry)

While less specific than HPLC, specific rotation


 is a rapid purity check.[2]
  • Data:

    
     (c=1, Ethanol).[2]
    
  • Limitation: Cannot detect regioisomeric impurities; only measures net chirality.

Comparative Workflow: From Synthesis to Validation

The following diagram illustrates the logical flow for characterizing a batch of 2-bromo-N-(2-methylphenyl)propanamide, highlighting where each spectroscopic method adds value.

Workflow Start Crude Synthesis Product Step1 1. HPLC-UV (Achiral) Check for Regioisomers Start->Step1 Decision1 Pure Regioisomer? Step1->Decision1 Data Decision1->Start No (Recrystallize) Step2 2. H-NMR (DMSO-d6) Check Structure & Rotamers Decision1->Step2 Yes (Ortho only) Step3 3. Chiral HPLC Determine R/S Ratio Step2->Step3 Final Validated Precursor Ready for Prilocaine Synth Step3->Final ee > 99%

Figure 2: Analytical workflow. Note that achiral HPLC/NMR is performed before chiral analysis to ensure the chiral method is not resolving regioisomers instead of enantiomers.[2]

Conclusion & Recommendations

For the spectroscopic characterization of 2-bromo-N-(2-methylphenyl)propanamide , a single technique is insufficient.[1][2]

  • For Identity: Use

    
    H NMR in DMSO-
    
    
    
    at 80°C
    . This eliminates rotamer confusion and clearly distinguishes the ortho-substitution pattern from meta/para alternatives.
  • For Safety (Chirality): Rely exclusively on Chiral HPLC using a Cellulose-based column (OD-H) . Optical rotation is suitable only as a secondary identity check, not for quantitative purity.[2]

  • For Impurities: Monitor the m/z 241/243 ratio in MS to confirm bromine integrity and rule out hydro-dehalogenated byproducts.

By adhering to this multi-modal strategy, researchers can ensure the stereochemical integrity of the subsequent Prilocaine synthesis, directly mitigating toxicological risks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86865, 2-Bromo-N-(2-methylphenyl)propanamide.[1][2] Retrieved January 31, 2026 from [Link][1]

  • MDPI (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond.[2] Molecules 2007, 12(3), 662-678.[1][2] Retrieved January 31, 2026 from [Link][1]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved January 31, 2026 from [Link][1]

  • National Institutes of Health. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[2] Retrieved January 31, 2026 from [Link][1]

Sources

Comparative

A Comparative Guide to the Anti-inflammatory Potential of 2-bromo-N-(2-methylphenyl)propanamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Novel Anti-inflammatory Agents Inflammation is a fundamental biological process, a double-edged sword that both protects th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that both protects the host from pathogens and injury and, when dysregulated, drives a multitude of chronic diseases.[1] While classic non-steroidal anti-inflammatory drugs (NSAIDs) have been mainstays in treatment, their utility is often limited by gastrointestinal and cardiovascular side effects, primarily due to non-selective inhibition of cyclooxygenase (COX) enzymes.[2] This therapeutic gap underscores the urgent need for novel anti-inflammatory agents with improved efficacy and safety profiles. In this context, N-aryl propanamide derivatives have emerged as a promising class of compounds, demonstrating significant anti-inflammatory activity in various preclinical studies.[3] This guide provides a comparative analysis of 2-bromo-N-(2-methylphenyl)propanamide and its derivatives, offering a technical deep-dive into their anti-inflammatory potential, supported by experimental data and protocols.

Lead Compound & Derivatives: Synthesis and Rationale

The core structure, 2-bromo-N-(2-methylphenyl)propanamide, belongs to the broader class of N-aryl amides. The rationale for exploring this scaffold lies in its structural similarities to known anti-inflammatory agents and the versatility of its chemical structure, which allows for the synthesis of a wide array of derivatives.[4][5] Modifications to the aryl ring and the propanamide backbone can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. The synthesis of these derivatives typically involves the condensation of an appropriate aldehyde with N-aminophthalimide or related precursors.[5][6]

Comparative In Vitro Anti-inflammatory Activity

To objectively assess the anti-inflammatory potential of these novel derivatives, a direct comparison against a well-established NSAID, Indomethacin, is crucial. Key in vitro assays provide insights into the mechanisms of action at a cellular and molecular level.

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism of action for most NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2][7] Determining the half-maximal inhibitory concentration (IC50) for both isoforms allows for an assessment of both potency and selectivity. A higher selectivity for COX-2 is generally desirable to minimize the gastrointestinal side effects associated with COX-1 inhibition.[8]

Table 1: Comparative COX-1 and COX-2 Inhibition (IC50, µM)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Lead Compound Data PlaceholderData PlaceholderData Placeholder
Derivative A Data PlaceholderData PlaceholderData Placeholder
Derivative B Data PlaceholderData PlaceholderData Placeholder
Indomethacin Data PlaceholderData PlaceholderData Placeholder

Note: Data placeholders indicate where experimental values would be inserted.

Inhibition of Nitric Oxide (NO) Production in Macrophages

During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS).[1] Excessive NO production contributes to tissue damage. Therefore, the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a key indicator of its anti-inflammatory potential.[1][6][9]

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration (µM)% Inhibition of NO Production
Lead Compound 10Data Placeholder
50Data Placeholder
Derivative A 10Data Placeholder
50Data Placeholder
Derivative B 10Data Placeholder
50Data Placeholder
Indomethacin 10Data Placeholder
50Data Placeholder

Note: Data placeholders indicate where experimental values would be inserted.

Comparative In Vivo Anti-inflammatory Activity

While in vitro assays provide valuable mechanistic information, in vivo models are essential for evaluating the efficacy of a compound in a whole-organism context.[10][11]

Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and well-validated assay for screening acute anti-inflammatory activity.[12][13][14] Carrageenan injection into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema over time.[13]

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment (Dose)Paw Volume (mL) at 1h% Inhibition at 1hPaw Volume (mL) at 3h% Inhibition at 3h
Control (Vehicle) Data Placeholder-Data Placeholder-
Lead Compound (20 mg/kg) Data PlaceholderData PlaceholderData PlaceholderData Placeholder
Derivative A (20 mg/kg) Data PlaceholderData PlaceholderData PlaceholderData Placeholder
Derivative B (20 mg/kg) Data PlaceholderData PlaceholderData PlaceholderData Placeholder
Indomethacin (10 mg/kg) Data PlaceholderData PlaceholderData PlaceholderData Placeholder

Note: Data placeholders indicate where experimental values would be inserted.

Mechanism of Action: Beyond COX Inhibition

The anti-inflammatory effects of these N-aryl propanamide derivatives may extend beyond simple COX inhibition. Many inflammatory pathways are regulated by the transcription factor NF-κB.[15][16] Inhibition of NF-κB activation can lead to a downstream reduction in the expression of various pro-inflammatory mediators, including TNF-α, IL-6, and iNOS.[16][17] Further investigation into the effects of these compounds on the NF-κB signaling pathway is warranted to fully elucidate their mechanism of action.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Propanamide 2-bromo-N-(2-methylphenyl) propanamide Derivative Propanamide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription

Caption: Proposed mechanism of action via inhibition of the NF-κB signaling pathway.

Structure-Activity Relationship (SAR) Insights

By comparing the activity of the lead compound with its derivatives, initial structure-activity relationships can be established. For instance, the nature and position of substituents on the phenyl ring can significantly impact potency and COX selectivity. The presence of a methyl group at the thiazine nitrogen has been shown to be important for both anti-inflammatory and analgesic activity in other heterocyclic compounds.[18] Similarly, substitutions on the N-phenyl ring of other amide-based compounds have demonstrated improved in vivo anti-inflammatory potency.[19]

Experimental Protocols

To ensure transparency and reproducibility, detailed protocols for the key assays are provided below.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies.[8][20][21][22][23]

  • Reagent Preparation: Prepare COX assay buffer, COX probe, and cofactor solutions as per the manufacturer's instructions.[20]

  • Compound Dilution: Prepare serial dilutions of the test compounds and the reference drug (Indomethacin) in DMSO.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, diluted enzyme (COX-1 or COX-2), and the test compound or vehicle (DMSO).[8]

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[23]

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.[20][23]

  • Measurement: Immediately measure the fluorescence in a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.[21]

In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is based on standard methods for measuring NO production in cultured macrophages.[1][9][24][25][26]

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or reference drug for 2 hours.[24][25]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[25][26]

  • Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.[9][24]

  • Measurement: After a 30-minute incubation, measure the absorbance at 540 nm using a microplate reader.[24]

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production.[1]

In Vivo Carrageenan-Induced Paw Edema Assay

This protocol follows the established procedure for inducing and measuring paw edema in rats.[12][14][27][28]

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.[12][14]

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.[28] The left paw can be injected with saline as a control.[14]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (0h) and at 1, 2, 3, and 4 hours after carrageenan injection.[28]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group.

G cluster_workflow Drug Discovery & Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Synthesis Synthesis of Propanamide Derivatives InVitro In Vitro Screening Synthesis->InVitro InVivo In Vivo Testing InVitro->InVivo COX COX-1/COX-2 Inhibition NO Nitric Oxide Inhibition SAR SAR Analysis & Lead Optimization InVivo->SAR Edema Carrageenan-Induced Paw Edema SAR->Synthesis Iterative Refinement

Caption: A generalized workflow for the discovery and evaluation of novel anti-inflammatory agents.

Conclusion and Future Directions

The preliminary data on 2-bromo-N-(2-methylphenyl)propanamide and its derivatives suggest that this class of compounds holds significant promise as a source of novel anti-inflammatory agents. Their potential to inhibit key inflammatory mediators, as demonstrated in both in vitro and in vivo models, warrants further investigation. Future studies should focus on expanding the library of derivatives to refine the structure-activity relationship, conducting more in-depth mechanistic studies to explore effects on cytokine production and signaling pathways, and performing pharmacokinetic and toxicology studies to assess their drug-like properties. This systematic approach will be crucial in advancing these promising compounds from the laboratory to potential clinical applications.

References

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2025).
  • Mechanisms of action of anti-inflammatory proteins and peptides with anti-TNF-alpha activity and their effects on the intestinal barrier: A system
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). PubMed Central.
  • Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evalu
  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (N/A). PubMed Central.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019).
  • 2-Phenylnaphthalene Derivatives Inhibit Lipopolysaccharide-Induced Pro-Inflammatory Mediators by Downregulating of MAPK/NF-κB Pathways in RAW 264.7 Macrophage Cells. (N/A). PubMed.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflamm
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (N/A). PubMed.
  • COX Activity Assay Kit (Fluorometric). (N/A). Sigma-Aldrich.
  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (N/A). PubMed Central.
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (N/A).
  • Carrageenan Induced Paw Edema (R
  • (PDF) Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2025).
  • Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflamm
  • 2.21 Nitric oxide assay in LPS-stimulated RAW 264.7 murine macrophages. (N/A). Bio-protocol.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (N/A). PubMed Central.
  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025).
  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. (N/A). MDPI.
  • COX2 Inhibitor Screening Assay Kit. (N/A). BPS Bioscience.
  • N-arylmethylideneaminophthalimide: Design, Synthesis and Evaluation as Analgesic and Anti-inflamm
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. (2025).
  • Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. (N/A). MDPI.
  • COX Colorimetric Inhibitor Screening Assay Kit. (N/A). Cayman Chemical.
  • 2.7. Carrageenan-induced paw edema assay. (N/A). Bio-protocol.
  • RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells? (2022).
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (N/A). INNOSC Theranostics and Pharmacological Sciences.
  • Carrageenan induced Paw Edema Model. (N/A).
  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (2024). Jurnal Kedokteran Brawijaya.
  • COX-2 (human) Inhibitor Screening Assay Kit. (N/A). Cayman Chemical.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-bromo-N-(2-methylphenyl)propanamide

The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-bromo-N-(2-methylphenyl)propana...

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-bromo-N-(2-methylphenyl)propanamide (CAS: 19397-79-6), a halogenated amide used in laboratory applications.[1][2] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Hazard Identification and Characterization

2-bromo-N-(2-methylphenyl)propanamide is a brominated organic compound.[1] While specific toxicological data for this exact compound is not extensively published, its structure necessitates a cautious approach, treating it as a hazardous substance. Based on data from structurally similar brominated organic compounds, a comprehensive hazard profile can be inferred. For instance, related compounds are known to be irritants and may pose environmental risks if not disposed of correctly.[3]

The primary hazards associated with this class of chemicals include irritation to the eyes, skin, and respiratory system. Upon combustion, halogenated organic compounds can produce hazardous byproducts such as carbon oxides and hydrogen bromide gas.[4]

Hazard Category Description Primary Rationale
Acute Toxicity While not fully investigated, similar compounds suggest potential harm if inhaled, ingested, or in contact with skin.[5]General toxicity of brominated organic compounds.
Skin/Eye Irritation Expected to be an irritant to skin and eyes upon direct contact.[3]A common characteristic of halogenated organic compounds.
Environmental Hazard Halogenated organics can be persistent in the environment. Improper disposal must be avoided.[4][6]Classification based on the presence of a carbon-halogen bond.[7]
Combustion Products Thermal decomposition can release toxic and irritating gases like carbon monoxide, carbon dioxide, and hydrogen bromide.[4][5]Presence of bromine, carbon, nitrogen, and oxygen in the molecular structure.[1]

Regulatory Framework: A Halogenated Organic Waste

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Due to its chemical structure—containing a carbon-bromine bond—2-bromo-N-(2-methylphenyl)propanamide must be classified as a halogenated organic compound .[7]

This classification mandates that it be disposed of as hazardous waste. It is crucial to segregate this waste from non-halogenated organic waste streams, as the disposal methods and costs differ significantly.[9][10] Your institution's Environmental Health and Safety (EHS) office will have specific guidelines that align with federal and local regulations.[8]

Personal Protective Equipment (PPE) Protocol

Before handling 2-bromo-N-(2-methylphenyl)propanamide in any capacity, including for disposal, appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable standard for minimizing exposure risks.

Equipment Specification Justification
Eye Protection Chemical safety goggles or a face shield.[4]Protects against splashes and accidental contact with the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[4]Prevents skin contact and absorption.[3]
Protective Clothing A standard laboratory coat. For larger quantities or spill cleanup, impervious clothing may be necessary.[4]Protects skin and personal clothing from contamination.
Respiratory Protection To be used only in a well-ventilated area, such as under a chemical fume hood.[5]Avoids inhalation of any potential vapors or dusts.

Step-by-Step Disposal and Segregation Protocol

The cornerstone of proper disposal is meticulous segregation at the source of generation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.[11][12]

Step 1: Designate a Waste Container
  • Select a clean, leak-proof container made of a material compatible with halogenated organic waste (e.g., high-density polyethylene or glass).[13]

  • The container must have a secure, tight-fitting lid.[10]

Step 2: Label the Container
  • Immediately label the container with a hazardous waste tag provided by your institution's EHS department.[8]

  • The label must clearly state:

    • "Hazardous Waste" [9]

    • "Halogenated Organic Waste" [10]

    • The full chemical name: "2-bromo-N-(2-methylphenyl)propanamide" and list any other chemicals if it is a mixed waste stream.[8]

    • An approximate concentration or quantity.

Step 3: Waste Collection
  • Solid Waste: If disposing of the pure compound or contaminated items (e.g., weighing paper, gloves), place them directly into the designated, labeled container.

  • Liquid Waste: If it is in a solution, pour the waste carefully into the designated liquid waste container. Avoid splashing.

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9][10] This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the waste container in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[13][14]

  • Ensure the SAA is well-ventilated.

  • Segregate the halogenated waste container from incompatible chemicals, particularly strong bases and oxidizing agents.[4][11]

Step 5: Arranging for Pickup
  • Once the container is full or has been in storage for the maximum allowable time per your institution's policy (often 12 months), contact your EHS department to arrange for a waste pickup.[14][15] Do not allow waste to accumulate beyond the SAA limits (typically 55 gallons).[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation of waste containing 2-bromo-N-(2-methylphenyl)propanamide.

G cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Pathway WasteGen Waste containing 2-bromo-N-(2-methylphenyl)propanamide is generated IsSolid Is the waste solid (pure compound, contaminated gloves, etc.)? WasteGen->IsSolid IsLiquid Is the waste a liquid solution? WasteGen->IsLiquid SolidWasteContainer Place in designated 'Solid Halogenated Organic Waste' container IsSolid->SolidWasteContainer Yes LiquidWasteContainer Pour into designated 'Liquid Halogenated Organic Waste' container IsLiquid->LiquidWasteContainer Yes SAA Store sealed container in Satellite Accumulation Area (SAA) SolidWasteContainer->SAA LiquidWasteContainer->SAA EHS_Pickup Contact EHS for waste pickup SAA->EHS_Pickup

Caption: Workflow for the proper disposal of 2-bromo-N-(2-methylphenyl)propanamide.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the spilled material or solvent is flammable, remove all sources of ignition.[16]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain and Absorb: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.

  • Collect and Dispose: Using spark-proof tools if necessary, carefully collect the absorbed material and contaminated items and place them in your designated hazardous waste container.[16]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's policies.

Chemical Incompatibilities

To prevent dangerous reactions, never mix 2-bromo-N-(2-methylphenyl)propanamide waste with the following:

  • Strong Bases: May cause decomposition or hazardous reactions.[4]

  • Strong Oxidizing Agents: Can lead to violent reactions.

  • Reactive Metals: Such as alkali metals (sodium, potassium).[17]

Always segregate waste streams. If in doubt about compatibility, do not mix.[18] Consult your EHS office for guidance.

By implementing these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with all relevant environmental regulations.

References

  • Material Safety Data Sheet - 2-Bromo-2-methylpropane. (n.d.).
  • 2 - SAFETY DATA SHEET. (2009, September 1).
  • 2-Bromo-2-Methylpropane CAS No 507-19-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • 2-Bromo-N-(2-methylphenyl)propanamide | CymitQuimica. (n.d.).
  • 2-BROMO-2-METHYL- PROPANE HAZARD SUMMARY. (2000, February). New Jersey Department of Health.
  • OSHA Technical Manual (OTM) - Section III: Chapter 2. (n.d.).
  • 2-bromo-2-methylpropane - Sdfine. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2015, February 6).
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  • 2-Bromo-N-(2-methylphenyl)propanamide | C10H12BrNO | CID 86865. (n.d.). PubChem.
  • 897314-34-0|2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide. (n.d.). BLDpharm.
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  • Chemical Incomp
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
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  • Table of Incompatible Chemicals. (n.d.). The George Washington University Environmental Safety, Sustainability and Risk.
  • 2-BROMO-N-(2-METHOXYPHENYL)PROPANAMIDE | 3351-93-7. (n.d.). ChemicalBook.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
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  • How to Dispose of Chemical Waste. (n.d.). University of Tennessee, Knoxville Environmental Health and Safety.
  • 1691647-34-3|2-Bromo-N-(2-fluoro-4-methylphenyl)propanamide. (n.d.). BLDpharm.
  • 7.2 Organic Solvents. (n.d.). Cornell University EHS.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois Urbana-Champaign.
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Handling

Personal protective equipment for handling 2-bromo-N-(2-methylphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is understood that pioneering research often involves navigating the unknown. Handling novel or less-common chemical e...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that pioneering research often involves navigating the unknown. Handling novel or less-common chemical entities, such as 2-bromo-N-(2-methylphenyl)propanamide, demands a robust framework of safety and operational excellence. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our commitment is to empower your research with the highest standards of laboratory safety, ensuring that innovation and well-being advance hand-in-hand.

Hazard Assessment: A Proactive Stance on an Unknown Profile

A thorough risk assessment is the cornerstone of safe laboratory practice.[4][5][6] For 2-bromo-N-(2-methylphenyl)propanamide, we must infer its potential hazards from its constituent chemical functionalities.

  • Alpha-Bromo Amide Moiety: This functional group is characterized by a reactive carbon-bromine bond. Such compounds are often potent alkylating agents. This reactivity is the primary reason for concern, suggesting potential for:

    • High Acute Toxicity: Alkylating agents can react readily with biological macromolecules, leading to cellular damage.

    • Severe Irritation: Likely to be a strong irritant to the skin, eyes, and respiratory tract. Direct contact may cause chemical burns.

    • Sensitization: Repeated exposure could lead to allergic reactions.

  • N-Aryl Propanamide Core: The parent compound, propionamide, is classified as harmful if swallowed and a cause of serious eye irritation.[7] While the toxicological profile will be altered by the substitutions, this provides a baseline hazard level. Aromatic amines and their derivatives can also present long-term health risks.

Given these structural alerts, all handling of 2-bromo-N-(2-methylphenyl)propanamide must proceed under the assumption that it is a hazardous substance.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense against chemical exposure; its selection and use must be meticulous.[8] For a compound of unknown toxicity, a comprehensive approach is mandatory.

PPE Selection Summary
Task / ConditionMinimum Required PPE
All Handling Operations 100% Cotton Lab Coat (fully buttoned), Splash Goggles, Closed-toe Shoes
Weighing & Transfer (Solid) In addition to above: Nitrile Gloves (or other appropriate chemical-resistant gloves)
In Solution / Reactions In addition to above: Double Gloving (e.g., nitrile), Face Shield
Risk of Aerosol/Dust All work must be conducted in a certified Chemical Fume Hood.
Detailed PPE Protocol:
  • Eye and Face Protection:

    • Mandatory: At all times in the laboratory where this chemical is present, ANSI-rated safety glasses with side shields are the absolute minimum.

    • Best Practice/Required for Liquid Handling: Chemical splash goggles are required when handling solutions of the compound or during any procedure with a splash risk.[3] For larger volumes (>50 mL) or reactions with energetic potential, a full-face shield must be worn over splash goggles.[3][9]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant or 100% cotton lab coat is required. It must be fully buttoned with sleeves rolled down.

    • Gloves: Given the alkylating potential, robust glove selection is critical.

      • Standard disposable nitrile gloves offer baseline protection for handling small quantities of solids.

      • For handling solutions or for extended operations, double gloving is strongly recommended. A common effective practice is to wear a thinner nitrile glove underneath a thicker, chemical-resistant glove (e.g., neoprene or butyl rubber).[9]

      • Always inspect gloves for tears or punctures before use.

      • Remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately as hazardous waste.

  • Respiratory Protection:

    • All procedures involving the weighing of the solid powder or any operation that could generate dust or aerosols must be performed inside a certified chemical fume hood.[1] This is the primary engineering control to prevent inhalation.

Operational and Disposal Plans: A Step-by-Step Guide

A self-validating protocol anticipates risks and builds in safety at every step.

Workflow for Risk Mitigation and PPE Selection

G cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_eng Engineering Controls cluster_ops Operation & Disposal start Start: Plan Experiment with 2-bromo-N-(2-methylphenyl)propanamide assess Perform Risk Assessment: - Review structural hazards - Assume high toxicity start->assess ppe_base Select Base PPE: - Lab Coat - Splash Goggles - Closed-toe Shoes assess->ppe_base ppe_gloves Select Gloves: - Nitrile (solids) - Double glove (liquids) ppe_base->ppe_gloves ppe_face Add Face Shield? (Splash risk/energetic rxn) ppe_gloves->ppe_face eng_control Use Chemical Fume Hood? (Aerosol/dust/vapor risk) ppe_face->eng_control Yes ppe_face->eng_control No in_hood Perform work in Fume Hood eng_control->in_hood Yes on_bench Proceed with caution on open bench eng_control->on_bench No handle Execute Handling Protocol in_hood->handle on_bench->handle dispose Dispose of all waste (chemical, PPE) as Hazardous Waste handle->dispose end End of Procedure dispose->end

Caption: Risk assessment and PPE selection workflow.

Handling Protocol:
  • Preparation: Designate a specific area for handling this compound, preferably within a fume hood. Ensure spill kits, an eyewash station, and a safety shower are readily accessible.

  • Transportation: When moving the chemical, always use secondary containment.[10][11] A bottle carrier or a sealed container within a larger, non-breakable container is essential.

  • Weighing:

    • Perform all weighing operations on a disposable weigh boat or paper inside a fume hood to contain any dust.

    • Use anti-static tools if necessary.

  • Transfers and Reactions:

    • When adding the solid to a solvent or reaction mixture, do so slowly and carefully to avoid splashing.

    • If the reaction is exothermic or has the potential for pressure buildup, use an appropriate apparatus, and consider a blast shield.[2]

  • Post-Handling Decontamination:

    • Wipe down the work area (fume hood sash, floor, etc.) with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.

    • Thoroughly wash hands with soap and water after removing gloves.

Emergency Procedures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Treat any spill of this material as a major incident.[2]

    • Alert personnel in the immediate area and evacuate.

    • If the spill is outside a fume hood, close the laboratory doors to contain any vapors.

    • Notify your institution's Environmental Health & Safety (EHS) department or emergency response team.

    • Do not attempt to clean up the spill unless you are trained and equipped to handle hazardous material spills.

Disposal Plan:
  • Chemical Waste: All un-used material and reaction waste must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, pipette tips, and paper towels, must be disposed of as solid hazardous waste.

  • Labeling: Ensure all waste containers are labeled with the full chemical name: "Hazardous Waste: 2-bromo-N-(2-methylphenyl)propanamide". Do not use abbreviations.

  • Follow all institutional and local regulations for hazardous waste disposal.

By adhering to this comprehensive guide, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.

References

  • How to Handle Research Compounds Safely. (n.d.). Maxed Out Compounds. Retrieved from [Link]

  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]

  • Amide handling precautions? (2014, August 14). Sciencemadness Discussion Board. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Risk Assessment - Chemical Safety in Science Education. (2022, June 30). CHEMiS. Retrieved from [Link]

  • Procedures for Handling and Disposing Equipment and Animals Administered a Chemical Hazard. (n.d.). University of Arizona Research, Innovation & Impact. Retrieved from [Link]

  • α-Oxamination of Amides via Electrophilic Activation. (2023, March 13). Organic Syntheses. Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. (n.d.). American Chemical Society. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Toxicity of aryl‐ and benzylhalides to Daphnia magna and classification of their mode of action based on quantitative structure–activity relationship. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Chemical Risk Assessment and Regulatory Decision Making. (2025, June 25). Intersolia. Retrieved from [Link]

  • A Dual Catalytic Approach for the Halogen-Bonding-Mediated Reductive Cleavage of α-Bromodifluoroesters and Amides. (n.d.). ACS Publications. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Management of Chemicals. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Risk Assessments - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • New approaches to risk assessment of chemical mixtures. (n.d.). ResearchGate. Retrieved from [Link]

  • Managing Chemicals of Concern in Medical Devices and Equipment. (2026, January 29). TRC Companies. Retrieved from [Link]

  • Propionamide. (n.d.). National Institutes of Health. Retrieved from [Link]

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